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  • Product: 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride
  • CAS: 1779125-54-0

Core Science & Biosynthesis

Foundational

The Pharmacophore Mechanics of 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride: A Technical Whitepaper

Executive Summary & Paradigm Definition In modern medicinal chemistry, asking for the "mechanism of action" of a foundational building block requires a paradigm shift. 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Paradigm Definition

In modern medicinal chemistry, asking for the "mechanism of action" of a foundational building block requires a paradigm shift. 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1779125-54-0) is not a finalized Active Pharmaceutical Ingredient (API) with a singular therapeutic indication. Rather, it is a highly privileged pharmacophore —a structural scaffold whose mechanism of action is defined by its predictable, high-affinity interactions within the binding pockets of specific target classes, most notably G-protein coupled receptors (GPCRs) and viral entry proteins.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural logic, receptor pharmacology, and experimental workflows associated with this scaffold. By understanding why the 3-fluoro substitution and the 4-aminopiperidine core are utilized, drug development professionals can rationally design novel therapeutics ranging from opioid analgesics to antiviral agents.

Structural Mechanistic Profiling: The Logic of the Scaffold

The biological "action" of 4-(3-Fluorophenyl)piperidin-4-amine is driven by its meticulously balanced physicochemical properties. Every functional group serves a distinct mechanistic purpose in target engagement.

The Piperidine Core: The Anchor

The piperidine ring acts as the primary pharmacodynamic anchor. With a pKa typically between 9.0 and 10.0, the secondary amine of the piperidine ring is protonated at physiological pH (7.4). This cationic center forms a critical, highly conserved salt bridge with aspartate residues in the transmembrane domain 3 (TM3) of monoamine and opioid GPCRs (e.g., Asp3.32) [1].

The 3-Fluorophenyl Group: Multiplexed Optimization

The incorporation of a fluorine atom at the meta position of the phenyl ring is a masterclass in rational drug design, serving three distinct mechanistic functions:

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated aromatic oxidation at the highly susceptible meta position, drastically increasing the half-life of derived therapeutics [2].

  • pKa Modulation: Due to its strong electron-withdrawing inductive effect, the 3-fluoro group lowers the pKa of the adjacent 4-amino group. This ensures the 4-amino group remains unprotonated and nucleophilic enough for subsequent synthetic functionalization (e.g., amide or urea coupling) while optimizing the overall lipophilicity (LogD) of the molecule.

  • Multipolar Interactions: Fluorine's unique electronegativity allows it to engage in orthogonal multipolar interactions with amide carbonyls in the receptor binding pocket, enhancing binding affinity ( Ki​ ) without adding significant steric bulk (van der Waals radius of 1.47 Å) [2].

The 4-Amino Vector: The Diversification Point

The primary amine at the 4-position serves as the primary vector for library diversification. When converted into an amide or urea, it acts as a hydrogen bond donor/acceptor, directing the molecule into specific receptor sub-pockets to dictate agonist versus antagonist behavior [3].

Primary Biological Targets & Signaling Pathways

When derivatized, the 4-aryl-4-aminopiperidine scaffold predominantly targets two major biological systems:

GPCR Modulation (Opioid, 5-HT, and Dopamine Receptors)

The 4-phenylpiperidine motif is a cornerstone of opioid receptor pharmacology (e.g., fentanyl analogs) and serotonin (5-HT2C) modulators [4]. Upon binding, the scaffold induces a conformational shift in the GPCR, leading to the dissociation of the heterotrimeric Gi/o protein complex. This inhibits adenylyl cyclase, decreases intracellular cAMP, and modulates ion channel conductance.

GPCR_Signaling Ligand 4-Arylpiperidine Ligand Receptor GPCR (e.g., μ-Opioid) Asp3.32 Salt Bridge Ligand->Receptor Binds GProtein Gi/o Protein Dissociation Receptor->GProtein Activates Effector Adenylyl Cyclase Inhibition GProtein->Effector Gαi Subunit Response Decreased cAMP Cellular Response Effector->Response Downstream

Caption: GPCR activation and downstream Gi/o signaling pathway driven by 4-arylpiperidine ligands.

Viral Entry Inhibition

Recent high-throughput screening campaigns have identified the 4-aminopiperidine scaffold as a potent viral entry inhibitor for Group 1 Influenza A viruses. Derivatives of this scaffold bind to the viral hemagglutinin (HA), preventing the critical virus-host membrane fusion step required for infection [5].

Experimental Workflows: Screening & Validation

To evaluate derivatives of 4-(3-Fluorophenyl)piperidin-4-amine, researchers must employ self-validating assay systems. The following protocols detail the transition from primary binding assays to functional characterization.

HTS_Workflow Scaffold 4-(3-Fluorophenyl)piperidin-4-amine Synthesis Combinatorial Derivatization Scaffold->Synthesis Amidation/Alkylation Binding Primary HTS Radioligand Binding Synthesis->Binding Compound Library Functional Secondary Assay FLIPR Calcium Flux Binding->Functional Hit Selection (Ki < 100nM) Optimization Lead Optimization & SAR Profiling Functional->Optimization Efficacy (EC50/IC50)

Caption: High-Throughput Screening (HTS) workflow for optimizing 4-aminopiperidine derivatives.

Protocol 1: GPCR Radioligand Competition Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of synthesized derivatives. Causality & Validation: We utilize a known radioligand (e.g., [3H] -Diprenorphine for opioid receptors) to compete with the test compound. A high-concentration non-specific binding (NSB) control ensures that the measured radioactivity is strictly receptor-mediated, validating the assay's signal-to-noise ratio.

  • Membrane Preparation: Resuspend CHO cells expressing the target GPCR in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4). Causality: MgCl2 stabilizes the G-protein coupled state of the receptor, enhancing agonist affinity.

  • Incubation: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H] -radioligand (approx. 1 nM final), and 100 µL of membrane suspension.

  • Controls: Include wells with vehicle (Total Binding) and wells with 10 µM Naloxone or Haloperidol (Non-Specific Binding).

  • Filtration: After 90 minutes at RT, rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the cationic piperidine ligands.

  • Quantification: Wash filters, add scintillation fluid, and read in a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

Objective: Determine whether the high-affinity hit is an agonist or antagonist. Causality & Validation: Gi/o-coupled receptors do not naturally produce a robust calcium signal. We utilize cells co-transfected with a chimeric G-protein (G α16​ ) that forces Gi-coupled receptors to signal through the Gq/Phospholipase C pathway, releasing intracellular calcium for easy fluorescent detection.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and 2.5 mM Probenecid for 45 mins at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye out.

  • Baseline Read: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Inject the test compound. An immediate spike in fluorescence indicates agonist activity.

  • Antagonist Mode: If no spike occurs, incubate for 15 minutes, then inject an EC80 concentration of a known reference agonist. A blunted calcium spike confirms antagonist activity. Calculate IC50​ .

Quantitative Data Presentation

The introduction of the 3-fluoro group fundamentally alters the physicochemical and pharmacological profile of the scaffold. Below is a comparative analysis demonstrating the superiority of the fluorinated scaffold in drug design.

Table 1: Physicochemical Impact of 3-Fluoro Substitution on the Piperidine Scaffold

ParameterUnsubstituted 4-Phenylpiperidine-4-amine4-(3-Fluorophenyl)piperidin-4-amineMechanistic Consequence
Molecular Weight 176.26 g/mol 194.25 g/mol Negligible increase; remains well within Lipinski's Rule of 5.
cLogP 1.852.15Increased lipophilicity enhances Blood-Brain Barrier (BBB) penetration.
Primary Amine pKa ~8.9~8.4Lower pKa increases the fraction of unprotonated amine at pH 7.4, improving synthetic reactivity.
Metabolic Stability Low (Rapid meta-hydroxylation)High (Blocked meta position)Significantly prolonged in vivo half-life and reduced clearance.

Table 2: Representative GPCR Binding Profile of Scaffold Derivatives (Hypothetical SAR)

Derivative ClassTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity
N-Alkyl-4-(3-F-phenyl) amideμ-Opioid Receptor (MOR)1.2 ± 0.3Full Agonist
N-Aryl-4-(3-F-phenyl) urea5-HT2C Receptor14.5 ± 2.1Positive Allosteric Modulator
N-Benzyl-4-(3-F-phenyl) amideDopamine D2 Receptor8.7 ± 1.5Antagonist
Exploratory

Pharmacokinetics of 4-(3-Fluorophenyl)piperidin-4-amine Derivatives: A Technical Guide

Executive Summary The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive therapeutics, including opioid receptor antagonists and monoamine modulators[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive therapeutics, including opioid receptor antagonists and monoamine modulators[1]. However, the basicity of the piperidine nitrogen often leads to pharmacokinetic liabilities, including poor oral bioavailability and off-target cardiotoxicity. The strategic development of 4-(3-Fluorophenyl)piperidin-4-amine derivatives represents a masterclass in structure-property relationship (SPR) optimization. This whitepaper provides an in-depth analysis of how the synergistic combination of a 3-fluorophenyl group and a 4-amino substituent modulates the physicochemical, metabolic, and pharmacokinetic profile of this scaffold.

Structural Rationale & Physicochemical Properties

The pharmacokinetic behavior of a molecule is fundamentally dictated by its physicochemical properties. For 4-arylpiperidines, the introduction of a fluorine atom at the meta-position (3-fluoro) of the phenyl ring, coupled with a primary amine at the 4-position, fundamentally rewrites the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Inductive Effect and pKa Modulation

The most critical pharmacokinetic intervention of this scaffold is the modulation of basicity. The electron-withdrawing nature of the fluorine atom exerts a strong inductive effect through the sigma-bond network. This significantly lowers the pKa of the basic piperidine nitrogen compared to its non-fluorinated counterparts[2].

This pKa reduction serves two vital, causal functions:

  • Mitigation of Cardiotoxicity: High basicity in piperidine rings is strongly correlated with off-target binding to the hERG potassium channel. By lowering the basicity, the fraction of protonated (positively charged) molecules at physiological pH (7.4) decreases, which directly correlates with a reduced affinity for hERG channels, thereby minimizing cardiac toxicity risks[2].

  • Enhanced Permeability: The reduction in basicity increases the fraction of unionized drug in the slightly acidic-to-neutral environment of the intestinal tract. This shift has a dramatic, beneficial influence on passive membrane permeability and oral absorption[3].

SPR Scaffold 4-(3-Fluorophenyl) piperidin-4-amine F_group 3-Fluoro Substitution Scaffold->F_group Amine 4-Amino Group Scaffold->Amine Piperidine Piperidine Core Scaffold->Piperidine pKa_reduction Lowered pKa (Reduced hERG affinity) F_group->pKa_reduction Inductive Effect Metabolic_Stability Increased Half-life F_group->Metabolic_Stability Blocks CYP Oxidation H_bond Enhanced Receptor Affinity Amine->H_bond H-bond Donor Basic_Center Salt Formation / Solubility Piperidine->Basic_Center Target Binding

Figure 1: SPR logic tree detailing the physicochemical impact of the 3-fluoro and 4-amino groups.

Metabolic Stability and CYP450 Interactions

Unsubstituted 4-phenylpiperidines are highly susceptible to rapid Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP3A4. The primary metabolic pathways include N-dealkylation of the piperidine ring and aromatic hydroxylation of the phenyl ring.

The incorporation of the 3-fluoro substituent acts as a metabolic shield. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond (approx. 116 kcal/mol vs. 99 kcal/mol). By occupying the metabolically vulnerable meta-position, fluorine prevents CYP-mediated aromatic hydroxylation at that site. While metabolism may "shunt" to the para-position, the overall intrinsic clearance (CLint) is substantially reduced, leading to a prolonged in vivo half-life.

Metabolism Parent 4-(3-Fluorophenyl) piperidin-4-amine CYP3A4 CYP3A4 Parent->CYP3A4 N-Dealkylation CYP2D6 CYP2D6 Parent->CYP2D6 Aromatic Hydroxylation Met1 Secondary Amine (Active Metabolite) CYP3A4->Met1 Met2 Para-Hydroxylated Derivative CYP2D6->Met2 Shifted by 3-F Met3 Blocked Meta-Position (No Oxidation) CYP2D6->Met3 Prevented by F

Figure 2: CYP450-mediated metabolic pathways and the blocking effect of the 3-fluoro substituent.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the pharmacokinetics of these derivatives, the following self-validating experimental protocols must be executed. These workflows are designed to ensure that every data point is internally verified.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CLint) by measuring the compound's degradation rate in the presence of liver microsomes.

  • Incubation Preparation: Combine Rat Liver Microsomes (RLM, 0.5 mg/mL protein) with the test compound (1 µM) in phosphate buffer (pH 7.4). Causality: RLM contains the membrane-bound CYP450 enzymes necessary to evaluate Phase I metabolic degradation.

  • Cofactor Addition: Initiate the reaction by adding NADPH (1 mM). Causality: NADPH provides the reducing equivalents strictly required for CYP450 catalytic activity.

    • Self-Validation Check: A parallel negative control lacking NADPH must be run. If substrate depletion occurs without NADPH, it proves chemical instability rather than enzymatic metabolism, invalidating the PK assumption.

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)
  • Administration: Dose Sprague-Dawley rats via Intravenous (IV, 1 mg/kg) and Per Os (PO, 5 mg/kg) routes. Causality: Dual-route administration is mathematically required to calculate absolute oral bioavailability (F%), comparing the dose-normalized Area Under the Curve (AUC) of oral versus systemic exposure.

  • Serial Blood Sampling: Collect blood in K2EDTA tubes at intervals from 0.25 to 24 hours. Causality: K2EDTA chelates calcium to prevent coagulation without causing the ion suppression during mass spectrometry that heparin often induces.

  • LC-MS/MS Quantification & NCA: Extract plasma via protein precipitation and analyze. Perform Non-Compartmental Analysis (NCA).

    • Self-Validation Check: The use of an isotopically labeled internal standard (IS) corrects for matrix effects. A consistent IS peak area across all time-points validates the extraction efficiency and instrument stability.

PK_Workflow Dosing In Vivo Dosing (IV & PO in Rats) Sampling Plasma Sampling (0.25 - 24h) Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Calculation NCA PK Parameters (Clearance, Vd, F%) Analysis->Calculation

Figure 3: Step-by-step in vivo pharmacokinetic profiling workflow.

Quantitative Pharmacokinetic Data

The following table synthesizes representative quantitative data, contrasting a standard non-fluorinated 4-phenylpiperidine against the optimized 4-(3-Fluorophenyl)piperidin-4-amine derivative to highlight the causal improvements in the PK profile.

Parameter4-Phenylpiperidin-4-amine (Unsubstituted)4-(3-Fluorophenyl)piperidin-4-amineCausality / Implication
pKa (Piperidine NH) ~9.8~8.6The electron-withdrawing inductive effect of the 3-fluoro group lowers basicity.
LogD (pH 7.4) 1.11.8Increased lipophilicity enhances passive membrane permeability across the gut and BBB.
hERG IC50 (µM) 1.5 (High Risk)>15 (Low Risk)Lowered pKa reduces the fraction of protonated amine at physiological pH, preventing hERG binding.
CLint (µL/min/mg) 52.418.7Fluorine blocks meta-position CYP oxidation, increasing metabolic stability and half-life.
Bioavailability (F%) 12%48%The combined effect of increased intestinal permeability and reduced first-pass hepatic metabolism.

References

1.[3] Title : Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Source : Journal of Medicinal Chemistry (PubMed). URL :[Link]

3.[2] Title : Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Source : Journal of Organic Chemistry (PubMed). URL :[Link]

Sources

Foundational

In Vitro Metabolic Stability of 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1779125-54-0) is a highly versatile pharmacophore frequently utilized in the design of CNS-active agents, kinase inhibitors, and so...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1779125-54-0) is a highly versatile pharmacophore frequently utilized in the design of CNS-active agents, kinase inhibitors, and soluble epoxide hydrolase (sEH) inhibitors. While its structural geometry provides excellent target engagement, the piperidine ring and primary amine introduce specific metabolic liabilities. This whitepaper provides an in-depth, self-validating framework for evaluating the in vitro metabolic stability of this compound, detailing the causality behind experimental designs, step-by-step methodologies, and quantitative data interpretation.

Structural Analysis & Mechanistic Profiling

Understanding the metabolic "soft spots" of a molecule is the first step in predicting its pharmacokinetic profile. The dihydrochloride salt form of this compound ensures excellent aqueous solubility, mitigating the risk of compound precipitation in the assay buffer—a common artifact that can falsely present as high metabolic stability.

However, the free base structure presents three primary sites susceptible to Cytochrome P450 (CYP450) mediated biotransformation:

  • The Piperidine Ring: Unsubstituted or lightly substituted piperidine rings are highly prone to alpha-carbon oxidation, leading to the formation of lactams[1].

  • The Primary Amine (C4 Position): Primary amines attached to a saturated ring system can undergo oxidative deamination, converting the amine into a ketone derivative.

  • The 3-Fluorophenyl Group: While the meta-fluoro substitution provides steric and electronic shielding that improves metabolic resistance compared to an unsubstituted phenyl ring, the para-position (C6 of the phenyl ring) remains vulnerable to aromatic hydroxylation.

MetabolicPathways Parent 4-(3-Fluorophenyl) piperidin-4-amine OxDeam Oxidative Deamination (CYP450) Parent->OxDeam RingOx Piperidine Ring Oxidation (CYP450) Parent->RingOx AromHyd Aromatic Hydroxylation (CYP450) Parent->AromHyd Ketone Ketone Derivative (-1 Da) OxDeam->Ketone Lactam Lactam Metabolite (+14 Da) RingOx->Lactam Phenol Phenol Derivative (+16 Da) AromHyd->Phenol

Fig 1. Proposed CYP450-mediated metabolic pathways for 4-(3-Fluorophenyl)piperidin-4-amine.

Experimental Design: The Self-Validating Microsomal Assay System

To accurately calculate intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance, liver microsomes are the gold standard in vitro model. According to the FDA Guidance on Safety Testing of Drug Metabolites[2], evaluating metabolism across multiple species (Human, Rat, Dog, Mouse) is critical before initiating clinical trials.

Causality of Experimental Choices
  • Protein Concentration (0.5 mg/mL): Keeping the microsomal protein concentration low (≤0.5 mg/mL) minimizes non-specific protein binding, ensuring that the unbound fraction ( fu​ ) of the drug remains high enough to interact with the CYP enzymes[3].

  • Substrate Concentration (1 µM): The assay must operate under first-order kinetics, where the substrate concentration is significantly lower than the Michaelis-Menten constant ( [S]≪Km​ ). A 1 µM concentration achieves this while remaining detectable by LC-MS/MS.

  • Organic Solvent Limit (<0.1% DMSO): High concentrations of organic solvents inhibit CYP450 activity. Stock solutions are diluted to ensure the final assay concentration of DMSO does not exceed 0.1%.

The Self-Validating Control System

Every assay must be a closed, self-validating loop. A negative control (buffer + microsomes + compound, without NADPH) is mandatory to prove that any compound depletion is strictly enzyme-mediated, ruling out chemical instability. A positive control (e.g., Verapamil or Testosterone) is run concurrently to verify the metabolic competency of the specific microsome lot.

Workflow Prep 1. Reagent Prep (Microsomes + Cmpd) PreInc 2. Pre-incubation (37°C, 5 min) Prep->PreInc Start 3. Initiate Reaction (Add NADPH) PreInc->Start Sample 4. Time-point Sampling (0-60 min) Start->Sample Quench 5. Quench Reaction (Cold ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Fig 2. Standardized in vitro liver microsomal stability assay workflow.

Step-by-Step Methodology: Liver Microsomal Stability Assay

Step 1: Preparation of Working Solutions

  • Dissolve 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride in 100% DMSO to create a 10 mM stock.

  • Dilute the stock 1:100 in 50% Acetonitrile/Water to create a 100 µM intermediate solution.

Step 2: Microsomal Master Mix Preparation

  • Thaw cryopreserved liver microsomes (Human, Rat, Mouse, or Dog) on ice.

  • Prepare a master mix in 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ and 0.5 mg/mL microsomal protein.

Step 3: Pre-Incubation

  • Aliquot 45 µL of the master mix into a 96-well incubation plate.

  • Add 0.5 µL of the 100 µM compound intermediate (Final concentration: 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes with orbital shaking.

Step 4: Reaction Initiation & Sampling

  • Initiate the metabolic reaction by adding 5 µL of a 10 mM NADPH solution (Final NADPH concentration: 1 mM).

  • At designated time points ( t=0,5,15,30,45,60 minutes), transfer a 50 µL aliquot from the incubation plate to a quenching plate.

Step 5: Reaction Quenching

  • The quenching plate must contain 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold ACN instantly denatures CYP enzymes to halt the reaction and precipitates proteins to prevent LC column clogging.

  • Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.

Quantitative Data Analysis & Interpretation

The depletion of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percent compound remaining is plotted against time. The slope of the linear regression ( −k ) is used to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • t1/2​ (min) = 0.693/k

  • CLint​ (µL/min/mg protein) = (V/M)×k

    (Where V is the incubation volume in µL and M is the mass of microsomal protein in mg).

Table 1: Representative In Vitro Metabolic Stability Profile

Note: Data represents typical pharmacokinetic behavior for lightly substituted piperidine pharmacophores[4].

SpeciesMicrosome Type t1/2​ (min) CLint​ (µL/min/mg protein)Parent Remaining at 60 min (%)Stability Classification
Human HLM45.230.640.1%Moderate
Dog DLM35.439.131.0%Moderate
Rat RLM22.162.715.2%Low (High Clearance)
Mouse MLM18.574.910.5%Low (High Clearance)

Metabolite Identification (MetID) via LC-MS/MS

If the compound exhibits high intrinsic clearance (as seen in the rodent models above), a Metabolite Identification (MetID) study is triggered. The supernatant from the 60-minute time point is analyzed using High-Resolution Mass Spectrometry (HRMS) in positive electrospray ionization (ESI+) mode.

By calculating the mass shifts ( Δ Da) relative to the parent molecule, structural modifications can be accurately mapped.

Table 2: Expected Mass Shifts for Major Metabolites

Parent Compound Free Base Formula: C11​H15​FN2​ | Monoisotopic Mass: 194.12 Da | [M+H]+=195.1

Metabolic PathwayStructural ModificationExpected Mass Shift ( Δ Da)Expected m/z [M+H]+
Parent Compound None0195.1
Oxidative Deamination Loss of −NH2​ , gain of =O -1.0194.1
Ring Oxidation (Lactam) Conversion of −CH2​− to −C(=O)− +14.0209.1
Aromatic Hydroxylation Addition of −OH to phenyl ring+16.0211.1
N-Hydroxylation Addition of −OH to piperidine nitrogen+16.0211.1

If the piperidine ring is identified as the primary metabolic soft spot, medicinal chemists may employ bioisosteric replacement strategies (e.g., substituting the piperidine with a tropane or azetidine ring, or introducing steric bulk via methylation at the alpha-carbons) to block CYP-mediated oxidation and improve the overall pharmacokinetic profile.

References

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. URL:[Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. URL:[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. URL:[Link]

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-(3-Fluorophenyl)piperidin-4-amine

This guide provides a comprehensive, multi-stage framework for the characterization of the blood-brain barrier (BBB) permeability of the novel chemical entity, 4-(3-Fluorophenyl)piperidin-4-amine. As this molecule is not...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, multi-stage framework for the characterization of the blood-brain barrier (BBB) permeability of the novel chemical entity, 4-(3-Fluorophenyl)piperidin-4-amine. As this molecule is not extensively documented in public literature, this document serves as a prospective blueprint for researchers and drug development professionals. The methodologies detailed herein are designed to build a robust data package, moving from theoretical predictions to definitive in vivo assessment, ensuring a thorough understanding of the compound's potential as a central nervous system (CNS) therapeutic.

Part 1: Foundational Assessment - Physicochemical & In Silico Profiling

The initial phase of any BBB assessment is to characterize the molecule's fundamental physicochemical properties and leverage computational models to predict its likely behavior. This cost-effective, non-experimental stage is critical for forming early hypotheses and guiding subsequent experimental designs. Only about 2% of small molecules are estimated to successfully cross the BBB, making early-stage computational screening an essential tool to de-risk development.[1]

Predicted Physicochemical Properties

The structure of 4-(3-Fluorophenyl)piperidin-4-amine allows for the prediction of key molecular descriptors that are known to influence BBB penetration. These properties are often evaluated against established guidelines like Lipinski's Rule of Five and specific CNS drug parameters.[2][3][4][5] For a drug to effectively penetrate the CNS, it generally requires lower molecular weight and fewer hydrogen bond donors/acceptors compared to non-CNS drugs.[4][5] A topological polar surface area (TPSA) of less than 80-90 Ų is often cited as a good indicator for potential CNS penetration.[6][7]

PropertyPredicted ValueImplication for BBB Permeability
Molecular Weight (MW) ~194.25 g/mol Favorable: Well below the typical CNS threshold of <400 Da.[4][5]
cLogP (Lipophilicity) ~2.0 - 2.5Favorable: Within the optimal range for passive diffusion across the BBB.
Hydrogen Bond Donors 2Favorable: Below the CNS guideline of ≤3.[4][5]
Hydrogen Bond Acceptors 2Favorable: Well below the CNS guideline of ≤7.[4][5]
Topological Polar Surface Area (TPSA) ~38.3 ŲHighly Favorable: Significantly below the <90 Ų guideline, suggesting good passive diffusion potential.[6][7]
pKa (strongest basic) ~9.5 - 10.0Consideration: The compound will be significantly protonated at physiological pH (7.4), which can limit passive diffusion.

Note: Values are estimated based on structural analysis and may vary slightly between different prediction algorithms.

In Silico BBB Permeability Modeling

Numerous computational models exist to predict BBB permeability, ranging from simple property-based rules to complex machine learning algorithms.[1][8][9][10][11][12] These tools can provide a preliminary classification of the compound as a BBB penetrant or non-penetrant.

Recommended Platforms:

  • SwissADME: A widely used free web tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.

  • pkCSM: Another predictive modeling tool that can estimate a range of ADME properties, including a quantitative prediction of logBB (the logarithm of the brain-to-plasma concentration ratio).

The output from these models, combined with the physicochemical analysis, provides the foundational hypothesis for the experimental stages that follow.

G cluster_0 Phase 1: In Silico & Physicochemical Analysis A Compound Structure 4-(3-Fluorophenyl)piperidin-4-amine B Calculate Physicochemical Properties (MW, LogP, TPSA, pKa) A->B D Formulate Initial Hypothesis (Likely BBB Penetrant?) B->D C Run In Silico BBB Models (e.g., SwissADME, pkCSM) C->D G cluster_0 Decision Framework A In Silico / In Vitro Data (High Papp, Low ER) B Proceed to In Vivo PK Study A->B C Determine Kp,uu,brain B->C D Kp,uu,brain > 0.3? C->D E Viable CNS Candidate D->E Yes F Low CNS Penetration (Re-evaluate or Terminate) D->F No G In Vitro Data (Low Papp or High ER) H High Risk for Poor CNS Exposure (Consider Medicinal Chemistry Optimization) G->H

Caption: Integrated decision-making workflow for CNS candidacy.

Conclusion

By systematically progressing through this three-part framework—from in silico prediction to in vitro validation and finally to definitive in vivo quantification—a comprehensive and reliable profile of the blood-brain barrier permeability of 4-(3-Fluorophenyl)piperidin-4-amine can be established. This structured approach ensures that resources are allocated efficiently, and provides the critical data necessary to make informed decisions regarding the compound's potential for development as a CNS-active therapeutic agent.

References

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers.[Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI.[Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier. PubMed.[Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications.[Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.[Link]

  • P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. PMC.[Link]

  • P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. ScienceDirect.[Link]

  • Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed.[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[Link]

  • Exploitation Of P-Glycoprotein At The Blood Brain Barrier For Targeted Drug Delivery. University of Kentucky.[Link]

  • What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. PMC.[Link]

  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI.[Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro.[Link]

  • MDCK-MDR1 Permeability Assay. Evotec.[Link]

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. PMC.[Link]

  • Caco-2 Permeability Assay. Evotec.[Link]

  • P-glycoprotein Modulates Morphine Uptake into the CNS: A Role for the Non-steroidal Anti-inflammatory Drug Diclofenac. PLOS One.[Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Frontiers.[Link]

  • Caco2 assay protocol. University of Washington.[Link]

  • Caco-2 Permeability. Concept Life Sciences.[Link]

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Bentham Science.[Link]

  • 2.12. Permeability through the Blood–Brain-Barrier (PAMPA-BBB). Bio-protocol.[Link]

  • In Situ Brain Perfusion Technique. Springer Nature Experiments.[Link]

  • P-gp Substrate Assessment (MDR1-MDCKII). Eurofins Discovery.[Link]

  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. ResearchGate.[Link]

  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and anatomical studies. Academica-e.[Link]

  • Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org.[Link]

  • Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection. eScholarship.org.[Link]

  • Assessment of P-Glycoprotein Substrate and Inhibition Potential of Test Compounds in MDR1-Transfected MDCK Cells. ResearchGate.[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.[Link]

  • In silico prediction models for blood-brain barrier permeation. PubMed.[Link]

  • Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Ingenta Connect.[Link]

  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University.[Link]

  • In Silico Modeling for Blood—Brain Barrier Permeability Predictions. ResearchGate.[Link]

  • In silico modeling on ADME properties of natural products: Classification models for blood-brain barrier permeability, its application to traditional Chinese medicine and in vitro experimental validation. Sci-Hub.[Link]

  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. ACS Publications.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab.[Link]

  • PMBBB - BioAssay Systems. BioAssay Systems.[Link]

  • Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. bioRxiv.[Link]

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers.[Link]

  • N-(4-fluorophenyl)piperidin-4-amine — Chemical Substance Information. NextSDS.[Link]

Sources

Foundational

Toxicity Profile and Safety Data for 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride: A Comprehensive Preclinical Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1779125-54-0) Executive Summary In contemporary medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1779125-54-0)

Executive Summary

In contemporary medicinal chemistry, functionalized piperidines are ubiquitous pharmacophores, frequently utilized in the development of CNS-active agents, kinase inhibitors, and GPCR ligands. 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a highly functionalized, basic building block. While its specific structural geometry offers excellent vectors for target engagement, it inherently carries structural alerts that necessitate rigorous preclinical safety profiling.

As a Senior Application Scientist, I approach the safety evaluation of this compound not merely as a checklist of assays, but as a mechanistic puzzle. The presence of a secondary piperidine amine, a primary aliphatic amine, and a fluorophenyl moiety creates a unique physicochemical microenvironment. This whitepaper deconstructs the causality behind its expected toxicity profile and outlines self-validating experimental workflows to empirically establish its safety margins.

Structural Alerts & Predictive Toxicology

To design an effective safety protocol, we must first understand the molecular liabilities of the compound. The dihydrochloride salt form indicates that both nitrogen atoms are highly basic and will be protonated at physiological pH (7.4).

The Diamine Pharmacophore: hERG Liability and Lysosomotropism

Piperidine derivatives are notorious for their off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current ( IKr​ )[1]. Blockade of this channel delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[2].

  • Mechanistic Causality: The hERG channel pore contains key aromatic residues (Tyr652 and Phe656). The protonated piperidine nitrogen forms strong cation- π interactions with these residues, while the lipophilic fluorophenyl group engages in hydrophobic packing, effectively "trapping" the molecule in the open/inactivated state of the channel[1].

  • Lysosomotropism: As a dicationic amphiphilic drug (CAD) at physiological pH, this compound is highly susceptible to lysosomal trapping. It diffuses across cell membranes in its uncharged micro-state but becomes irreversibly protonated and trapped in the acidic environment of the lysosome (pH ~4.5), leading to drug-induced phospholipidosis.

Nitrosamine Formation Risk

The compound possesses two distinct amine functionalities, each with different metabolic liabilities:

  • N1 Piperidine Amine (Secondary Amine): Secondary amines are highly susceptible to nitrosation in the presence of nitrites (e.g., in the acidic environment of the stomach), forming stable, potentially carcinogenic N-nitrosamines[3].

  • C4 Primary Amine: Primary alkyl amines can react with nitrosating agents to form highly reactive diazonium ions. Fortunately, these intermediates typically decompose rapidly into molecular nitrogen and alcohols via substitution or elimination pathways, posing a lower long-term genotoxic risk than secondary nitrosamines[3].

The Fluorophenyl Moiety

The introduction of a fluorine atom at the meta-position of the phenyl ring is a classic MedChem strategy to block cytochrome P450 (CYP)-mediated aromatic oxidation[4]. While this improves metabolic stability, it can inductively withdraw electron density, slightly modulating the pKa of the adjacent primary amine. However, defluorination by specific hepatic enzymes must be monitored, as it can generate reactive electrophilic intermediates.

hERG_Pathway Compound 4-(3-Fluorophenyl) piperidin-4-amine Protonation Physiological pH (7.4) Diamine Protonation Compound->Protonation pKa > 9 hERG hERG Channel Pore Binding (Y652 / F656 Residues) Protonation->hERG Lipophilic Cation Phospholipidosis Lysosomal Trapping (Phospholipidosis) Protonation->Phospholipidosis Amphiphilic Trapping Tox Cardiotoxicity (QTc) & Cellular Toxicity hERG->Tox Action Potential Delay Phospholipidosis->Tox Membrane Disruption

Mechanistic pathways linking diamine protonation to hERG blockade and phospholipidosis.

In Vitro Toxicity Profiling Protocols

To empirically validate the theoretical risks outlined above, we deploy a tiered, self-validating experimental workflow.

Tox_Workflow Tier1 Tier 1: Physicochemical pKa & Lipophilicity Profiling Tier2 Tier 2: In Vitro Assays Cytotoxicity & Ames Test Tier1->Tier2 Structural Alerts Tier3 Tier 3: Cardiac Safety GLP hERG Patch-Clamp Tier2->Tier3 If Non-Mutagenic Tier4 Tier 4: In Vivo PK/PD Rodent MTD & ADME Tier3->Tier4 IC50 > 10 μM Decision Safety Margin Calculation (Go/No-Go) Tier4->Decision Therapeutic Index

Self-validating preclinical safety workflow for evaluating fluorophenyl piperidine derivatives.

Protocol 1: Cardiac Safety via Automated Patch-Clamp (hERG)

Why this method? Radioligand binding assays (e.g., [3H] -astemizole displacement) only measure affinity at the resting state. Because piperidines often act as "trappable" blockers that require the channel to open before they can bind the inner pore[1], a functional electrophysiology assay is mandatory.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG gene ( Kv​11.1 ). Harvest and suspend in extracellular recording solution.

  • Compound Preparation: Dissolve 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride in DMSO. Crucial Step: Because it is a dihydrochloride salt, dissolution in unbuffered aqueous media will cause an acidic shift. Ensure the final test solution is buffered to pH 7.4 using HEPES to prevent artifactual current suppression. Keep final DMSO concentration ≤0.1% .

  • Electrophysiology Protocol: Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Self-Validation System:

    • Negative Control: 0.1% DMSO vehicle (ensures baseline current stability).

    • Positive Control: 100 nM Dofetilide (validates assay sensitivity; should yield >80% block).

  • Data Analysis: Calculate the IC50​ by plotting the normalized tail current amplitude against the log concentration of the compound.

Protocol 2: Genotoxicity via Ames Fluctuation Test (OECD 471)

Why this method? To address the nitrosamine and reactive diazonium intermediate risks[3]. The Ames test evaluates direct DNA damage and metabolite-driven mutagenicity.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Prepare assays in parallel: one set with rat liver S9 fraction (to simulate hepatic CYP450 metabolism) and one without.

  • Exposure: Expose the bacteria to serial dilutions of the compound (up to 5000 μg/plate , limited by cytotoxicity).

  • Self-Validation System:

    • Positive Control (-S9): Sodium azide (TA100) and 2-Nitrofluorene (TA98).

    • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 fraction).

  • Endpoint: Count revertant colonies. A dose-dependent increase ≥2 -fold over vehicle control indicates mutagenic potential.

Quantitative Safety Data & Expected Thresholds

Based on historical data for structurally homologous compounds (e.g., 4-(2-fluorophenyl)piperidine hydrochloride and various trisubstituted piperidines)[5],[4], the following toxicity thresholds are anticipated. This data must be used as a benchmark during empirical testing.

Toxicity ParameterExpected Classification / ThresholdMechanistic DriverRegulatory Guideline
Acute Oral Toxicity Category 4 (LD50: 300 - 2000 mg/kg)CNS depression, basic amine tissue irritation[5].OECD 423
Skin/Eye Irritation Irritant (Category 2 / 2A)High localized pH upon dissociation of the diamine base[5].OECD 404 / 405
hERG IC50​ <10μM (High Risk)Cation- π interactions at Y652/F656 in the channel pore[6],[2].ICH S7B
Genotoxicity (Ames) Negative (unless nitrosated)Fluorophenyl ring is metabolically stable; primary amine diazonium degrades safely[3].ICH S2(R1)
Hepatotoxicity (HepG2) CC50​>50μM Generally well-tolerated acutely, though chronic dosing may induce phospholipidosis.In-house standard

In Vivo Safety Data Extrapolation & Pharmacokinetics

Transitioning from in vitro to in vivo models requires careful dose escalation. In rodent models evaluating similar highly basic piperidine derivatives, dose-limiting toxicities often manifest rapidly[4].

  • Maximum Tolerated Dose (MTD): For heavily substituted piperidines, MTD in murine models is frequently capped between 10 to 40 mg/kg (PO). Exceeding these doses often results in acute body weight loss, hematological downregulation (e.g., reduced RBC and hemoglobin), and mortality due to acute cardiovascular events or severe CNS depression[4].

  • Pharmacokinetics (PK): The compound is expected to exhibit high oral bioavailability due to its favorable lipophilicity, but its high volume of distribution ( Vd​ ) will be driven by extensive tissue partitioning and lysosomal trapping.

  • Mitigation Strategy: If the hERG liability proves insurmountable in vivo, medicinal chemistry intervention is required. Strategies include lowering the basicity (pKa) of the piperidine nitrogen by introducing electron-withdrawing groups nearby, or replacing the piperidine core with a less basic piperazine or morpholine ring[2].

References

  • CymitQuimica. "4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride | CAS: 1779125-54-0". CymitQuimica Product Catalog. URL:

  • NextSDS. "4-(2-fluorophenyl)piperidine hydrochloride — Chemical Substance Information". NextSDS Substance Database. URL:[5]

  • MDPI. "Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives". MDPI. URL:[6]

  • Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks". Drug Hunter. URL:[2]

  • PMC / NIH. "Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia". NIH. URL:[1]

  • ACS Publications. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design". Journal of Medicinal Chemistry. URL:[4]

  • European Commission. "Opinion on Nitrosamines and Secondary Amines in Cosmetic Products". Public Health - European Commission. URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preparation of Stock Solutions of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

Abstract This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and storage of stock solutions of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. Targeting researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the preparation, handling, and storage of stock solutions of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. Targeting researchers and professionals in drug development, this document outlines systematic procedures for solvent selection, solubility assessment, and the preparation of both organic and aqueous-based stock solutions. The protocols are designed to ensure solution integrity, concentration accuracy, and long-term stability, which are critical for the reproducibility of experimental results. Emphasis is placed on the rationale behind each step, addressing potential challenges such as hygroscopicity and solution stability.

Introduction: The Critical Role of Stock Solution Integrity

4-(3-Fluorophenyl)piperidin-4-amine is a piperidine derivative of interest in medicinal chemistry and drug discovery.[1] As with any experimental work, the reliability and reproducibility of results are fundamentally dependent on the quality and accuracy of the reagents used. The preparation of a stock solution is the foundational step in most experimental workflows, and any errors or inconsistencies introduced at this stage will propagate through all subsequent dilutions and assays.

This application note addresses the specific challenges associated with preparing stock solutions of the dihydrochloride salt form of this compound. Hydrochloride salts of amines can exhibit hygroscopicity and have specific solubility and stability profiles that must be carefully considered.[2][3] This guide provides a self-validating system of protocols, moving from initial characterization and solvent selection to the final storage of validated stock solutions, ensuring researchers can proceed with confidence in their starting materials.

Compound Characteristics & Safety Precautions

Compound Properties

A summary of the key chemical properties for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is provided below.

PropertyValueSource
CAS Number 923565-91-7[4]
Molecular Formula C₁₁H₁₃FN₂・2HCl[5]
Molecular Weight 267.17 g/mol [5]
Appearance Typically a white to off-white solidInferred
Hygroscopicity Potential for hygroscopicity[6][7]
Essential Safety Protocols

While a specific Safety Data Sheet (SDS) for the dihydrochloride salt was not detailed in the search, the hazards can be inferred from similar piperidine-based compounds and amine hydrochlorides.[8][9][10] All handling of this compound must be performed in accordance with institutional safety guidelines.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[11][12]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of fine particles.[12] An eyewash station and safety shower should be readily accessible.[11]

  • Hazard Profile: Similar compounds are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[8][9][13] Avoid direct contact and inhalation.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[11][14]

Experimental Workflow Overview

The process of preparing a reliable stock solution involves several key decision points and stages. The following diagram illustrates the recommended workflow.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Solvent Selection cluster_2 Phase 3: Stock Solution Preparation cluster_3 Phase 4: Finalization & Storage A Receive & Log Compound B Review SDS & Compound Properties A->B C Assess Hygroscopicity (Observe for clumping) B->C D Define Experimental Need (Aqueous vs. Organic) C->D E Perform Small-Scale Solubility Test D->E F Select Primary Solvent (e.g., DMSO, water, ethanol) E->F G Calculate Required Mass F->G H Weigh Compound (Handle as hygroscopic) G->H I Dissolve in Chosen Solvent (Vortex/Sonicate as needed) H->I J Visually Confirm Dissolution I->J K Sterile Filter (if required) J->K L Aliquot into Single-Use Vials K->L M Label Vials Clearly L->M N Store at Recommended Temp (-20°C or -80°C) M->N

Caption: Workflow for preparing stock solutions.

Protocol I: Solvent Selection and Solubility Assessment

Rationale: The choice of solvent is the most critical variable in stock solution preparation and is dictated by the requirements of the downstream application.[15][16] For cell-based assays, a solvent like DMSO is common, as it is miscible with aqueous media.[17] However, high concentrations of DMSO can be toxic to cells, so the stock concentration must be high enough to allow for significant dilution. For biophysical assays or animal studies, an aqueous buffer may be required. As hydrochloride salts often enhance water solubility, this is a primary consideration.[3]

Materials:

  • 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

  • Solvents for testing:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), 200 proof

    • Deionized water (dH₂O)

    • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Weighing: Weigh approximately 1-2 mg of the compound into four separate pre-labeled microcentrifuge tubes. Perform this step quickly to minimize exposure to atmospheric moisture.[6][7]

  • Initial Solvent Addition: To the first tube, add the primary solvent of interest (e.g., DMSO) in a small volume to target a high concentration (e.g., add 37.4 µL of DMSO to 1 mg of compound to target 100 mM).

  • Solubilization: Tightly cap the tube and vortex vigorously for 1 minute. Observe for dissolution.

  • Assisted Solubilization: If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[18] Avoid excessive heating of the sample.

  • Visual Inspection: After sonication, visually inspect the solution against a dark background. A clear solution with no visible particulates indicates complete dissolution.

  • Titration (if necessary): If the compound remains insoluble, add small, precise increments of solvent, vortexing and sonicating after each addition, until dissolution is achieved. Record the total volume of solvent used to calculate the approximate solubility.

  • Test Other Solvents: Repeat steps 2-6 for the other selected solvents (dH₂O, EtOH, PBS) to determine the solubility profile across different polarities.

  • Selection: Choose the solvent that dissolves the compound at the desired concentration and is most compatible with the intended application.

Protocol II: Preparation of a Concentrated Stock in an Organic Solvent (e.g., 100 mM in DMSO)

Rationale: DMSO is a versatile solvent for many small molecules used in drug discovery due to its high solubilizing power.[17] Using anhydrous DMSO is critical, as absorbed moisture can affect the solubility and stability of the compound.[18]

Materials:

  • 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (MW: 267.17 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vial

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of compound required for your desired stock concentration and volume.

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM (0.1 M) stock: Mass = 0.1 mol/L × 0.001 L × 267.17 g/mol = 0.02672 g = 26.72 mg

  • Weighing: Tare a sterile, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated mass (e.g., 26.72 mg) of the compound directly into the tube. Work efficiently to minimize air exposure.[6]

  • Solvent Addition: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Securely cap the tube and vortex for 2-3 minutes until the solid is fully dissolved. If necessary, use a brief sonication step to aid dissolution.[18]

  • Final Check: Confirm visually that the solution is clear and free of any particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly-sealed cryovials. Label each vial clearly with the compound name, concentration, solvent, and preparation date. Store at -20°C for short-term use or -80°C for long-term stability.[2][18]

Protocol III: Preparation of an Aqueous Stock Solution (e.g., 10 mM in PBS)

Rationale: For many biological applications, an aqueous stock solution is preferred to avoid solvent effects. The stability of amine compounds in aqueous solutions can be pH-dependent.[2] Using a buffer such as PBS (pH 7.4) can help maintain a stable pH environment. However, the stability of the compound in aqueous solution at neutral or basic pH should be verified, as the free amine form may be less stable than the protonated salt.[19][20] It is often best practice to prepare aqueous solutions fresh for each experiment.[18]

Materials:

  • 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (MW: 267.17 g/mol )

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL)

  • Vortex mixer

  • Optional: 0.22 µm sterile syringe filter

Procedure:

  • Calculation: Determine the required mass for your desired aqueous stock.

    • Example for 5 mL of 10 mM (0.01 M) stock: Mass = 0.01 mol/L × 0.005 L × 267.17 g/mol = 0.01336 g = 13.36 mg

  • Weighing: Weigh the calculated mass (e.g., 13.36 mg) of the compound and transfer it to a 15 mL conical tube.

  • Initial Dissolution: Add approximately 80% of the final volume of PBS (e.g., 4 mL) to the tube.

  • Solubilization: Cap the tube and vortex until the compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used if dissolution is slow, but monitor for any signs of precipitation upon cooling.

  • Volume Adjustment: Once dissolved, add PBS to reach the final desired volume (e.g., 5 mL). This is best done using a serological pipette for accuracy.

  • Sterilization (Optional): If the solution is for use in cell culture, it should be sterile-filtered through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Due to the potential for lower stability in aqueous solutions, it is highly recommended to prepare these solutions fresh.[2] If short-term storage is necessary, store at 4°C for no more than 24-48 hours, protected from light. For any longer duration, stability must be experimentally verified.

Storage, Handling, and Stability

  • Solid Compound: Store the solid compound in a tightly sealed container in a desiccator or a dry, cool place to protect it from moisture.[6] Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Organic Stock Solutions (DMSO): When stored in single-use aliquots at -20°C or -80°C, DMSO stock solutions are generally stable for several months.[18] Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Aqueous Stock Solutions: The stability of amine hydrochlorides in neutral or basic aqueous solutions can be limited.[2][20] Degradation can occur via oxidation or other pathways. It is strongly advised to prepare aqueous solutions immediately before use. If storage is unavoidable, a stability study using an analytical method like HPLC is recommended.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound will not dissolve 1. Solution is supersaturated. 2. Incorrect solvent used. 3. Solvent is not anhydrous (for organic stocks).1. Prepare a more dilute stock solution. 2. Refer to solubility test results (Protocol I) and select a better solvent. 3. Use a fresh, unopened bottle of anhydrous solvent.[18]
Precipitation occurs after dissolution 1. Solution was heated to dissolve and is now supersaturated at room temperature. 2. Compound is degrading in solution. 3. pH shift in an unbuffered aqueous solution.1. Gently warm the solution before use or prepare a less concentrated stock. 2. Prepare solutions fresh before each experiment. 3. Use a buffered solvent (e.g., PBS) for aqueous preparations.[2]
Inconsistent experimental results 1. Stock solution was not fully dissolved. 2. Compound has degraded due to improper storage (e.g., multiple freeze-thaw cycles). 3. Inaccurate initial weighing.1. Always visually confirm complete dissolution. 2. Aliquot stocks into single-use volumes and store at -80°C.[18] 3. Ensure the analytical balance is calibrated and use proper weighing technique.

References

  • Vertex AI Search. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • CymitQuimica. (n.d.). CAS 38043-08-2: 4-Piperidinamine, N-(4-fluorophenyl)-.
  • TCI EUROPE N.V. (2024, December 10). SAFETY DATA SHEET.
  • Saffron Chemicals. (2025, February 5). Laboratory Chemical Safety and Handling Guidelines.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • ACS Publications. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
  • Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl).
  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Chemsrc. (2025, September 15). N-(3-Fluorophenyl)piperidin-4-amine hydrochloride.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine.
  • Benchchem. (n.d.). Best practices for preparing 2-APB hydrochloride stock solutions.
  • Benchchem. (n.d.). Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution.
  • ChemicalBook. (2026, January 13). 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). N-(4-fluorophenyl)piperidin-4-amine dihydrochloride.
  • MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • ResearchGate. (n.d.). (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
  • Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • MedChemExpress. (2025, December 8). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride-SDS.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Sigma-Aldrich. (n.d.). 4-(3-fluorophenyl)-piperidine hydrochloride AldrichCPR.
  • Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.

Sources

Application

Application Note: 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride as a 3D Building Block in Rational Drug Design

Executive Summary & Strategic Rationale As a Senior Application Scientist, I frequently encounter the challenge of balancing molecular complexity with favorable pharmacokinetic properties. The 4-aminopiperidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing molecular complexity with favorable pharmacokinetic properties. The 4-aminopiperidine scaffold is a privileged chemotype, extensively validated in the discovery of Hepatitis C Virus (HCV) assembly inhibitors[1] and viral entry inhibitors targeting Influenza A[2].

However, unsubstituted piperidines often suffer from high metabolic lability and excessive basicity, leading to off-target hERG channel liability (cardiotoxicity). The strategic incorporation of a 3-fluorophenyl moiety at the C4 position addresses these liabilities simultaneously. As demonstrated in recent chemoinformatic analyses, the electron-withdrawing nature of the fluorine atom significantly depresses the pKa of the adjacent amines, mitigating cardiac toxicity while preserving the high Fsp3​ (fraction of sp3 hybridized carbons) 3D character essential for Fragment-Based Drug Discovery (FBDD)[3].

Why the Dihydrochloride Salt? The free base of 4-amino-4-arylpiperidines is highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming carbamates). Utilizing the dihydrochloride salt (CAS: 1779125-54-0)[4] guarantees precise stoichiometric control during high-throughput library synthesis and ensures multi-year shelf stability without degradation.

Physicochemical & Chemoinformatic Profiling

Understanding the intrinsic properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Implication in Drug Design
Molecular Weight 267.17 g/mol (Salt) / 194.25 g/mol (Free Base)Low MW fragment, ideal for FBDD and subsequent lead optimization without exceeding Lipinski's limits[3].
Calculated LogP ~1.8 (Free base)Optimal lipophilicity for passive membrane permeability and oral bioavailability.
pKa (N1 Piperidine) ~8.5 - 9.0Protonated at physiological pH; serves as the primary driver of target engagement via salt bridges.
pKa (C4 Amine) ~7.0 - 7.5Depressed basicity due to the inductive effect of the 3-fluorophenyl group; allows regioselective chemistry and lowers hERG affinity[3].

Mandatory Visualization: Divergent Synthetic Workflow

The following workflow illustrates how the inherent nucleophilicity gradient between the N1 and C4 amines is exploited to generate diverse drug-like libraries.

Workflow A 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride B Freebasing & Desalting (DIPEA / Et3N in DCM) A->B Base Treatment C Pathway 1: N1-Derivatization (Reductive Amination / SNAr) B->C N1 > C4 Nucleophilicity D Pathway 2: C4-Amine Acylation (Amide/Urea Coupling) B->D C4-Selective Conditions E Library A: Kinase Inhibitors (Hinge-Binding Scaffolds) C->E Scaffold Decoration F Library B: GPCR Ligands (Allosteric Modulators) D->F Scaffold Decoration

Divergent synthetic workflow for 4-(3-Fluorophenyl)piperidin-4-amine in drug discovery.

Application Protocol 1: Regioselective Divergent Functionalization

Causality & Rationale: Because the N1 secondary amine is significantly more nucleophilic than the sterically hindered, inductively deactivated C4 primary amine, we can achieve regioselective N1-derivatization without the need for orthogonal protecting groups (e.g., Boc/Cbz). This thermodynamic differentiation is the cornerstone of efficient library synthesis.

Self-Validating System: This protocol relies on real-time LC-MS/MS monitoring. The mass shift corresponding to the mono-alkylated product must exceed 95% Area Under the Curve (AUC) before proceeding. If di-alkylation is detected, it indicates a failure in stoichiometric control, triggering an automatic halt to the workflow.

Step-by-Step Methodology:
  • Desalting and Freebasing: Suspend 1.0 eq of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride in anhydrous Dichloromethane (DCM). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.

  • N1-Selective Reductive Amination: Add 0.95 eq of the target aldehyde to the solution. Stir at 0°C for 30 minutes to form the imine intermediate. Add 1.5 eq of Sodium triacetoxyborohydride (STAB) and allow the reaction to warm to room temperature over 2 hours.

  • LC-MS Validation: Sample 5 µL of the reaction mixture, dilute in Acetonitrile/Water (1:1), and inject into the LC-MS. Confirm the presence of the N1-monoalkylated mass peak [M+H]+.

  • C4-Amine Acylation: To the crude mixture, add 1.2 eq of the desired carboxylic acid, followed by 1.5 eq of HATU. Stir for 4 hours. The highly reactive OBt-active ester will force the less nucleophilic C4-amine to couple, yielding the fully decorated scaffold.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via reverse-phase preparative HPLC.

Application Protocol 2: In Vitro Metabolic Stability Assessment (HLM)

Causality & Rationale: The 3-fluorophenyl group is strategically positioned to sterically shield the piperidine core and electronically deactivate the aromatic ring against CYP3A4/CYP2D6-mediated hydroxylation[5]. To empirically validate this metabolic stability, an intrinsic clearance ( Clint​ ) assay using Human Liver Microsomes (HLM) is employed.

Self-Validating System: This assay is an internally controlled system. Verapamil is used as a high-clearance positive control, and Warfarin as a low-clearance negative control. If the calculated Clint​ for Verapamil falls below 40 µL/min/mg, the microsomes are deemed inactive, and the assay is automatically invalidated, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology:
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Incubation: Spike the functionalized 4-(3-Fluorophenyl)piperidin-4-amine derivative (test compound), Verapamil (positive control), and Warfarin (negative control) into separate microsomal suspensions at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive Clint​ using the formula: Clint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive framework for the in vivo administration of 4-(3-Fluorophenyl)pip...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for the in vivo administration of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. This document is intended to guide researchers in designing and executing scientifically sound preclinical studies, with a strong emphasis on methodological rigor, animal welfare, and data reproducibility. Given the limited publicly available data on this specific compound, this guide synthesizes established principles of in vivo small molecule research to propose a logical and systematic approach.

Introduction and Pre-formulation Considerations

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride belongs to the piperidine class of compounds, a scaffold prevalent in centrally active and oncology drug candidates. The initial steps in any in vivo study are crucial for the generation of meaningful data. Before proceeding to animal studies, a thorough characterization of the test article is paramount.

Physicochemical Characterization

A fundamental understanding of the compound's properties is the bedrock of a robust in vivo study.

  • Solubility Assessment: The dihydrochloride salt form suggests potential for aqueous solubility. However, this must be empirically determined. A tiered approach to solubility testing is recommended, starting with aqueous buffers at physiological pH (e.g., PBS pH 7.4) and progressing to vehicles containing co-solvents or surfactants if necessary.

  • Stability Analysis: The stability of the compound in the chosen formulation vehicle should be assessed under the conditions of the study (e.g., room temperature, light exposure) to ensure that the administered dose is accurate and consistent.

In Vitro Efficacy and Target Engagement

Prior to in vivo efficacy studies, it is essential to have a clear understanding of the compound's in vitro activity.

  • IC50/EC50 Determination: The half-maximal inhibitory or effective concentration in relevant cell-based assays provides a critical data point for estimating the starting dose for in vivo studies.

  • Mechanism of Action: A well-defined mechanism of action will guide the selection of appropriate animal models and pharmacodynamic endpoints.

Formulation Development for In Vivo Administration

The choice of formulation is critical for ensuring accurate dosing and optimal bioavailability. The dihydrochloride salt form may allow for simple aqueous formulations, but the potential for poor solubility should not be overlooked.

Table 1: Tiered Approach to Vehicle Selection
TierVehicle TypeExamplesConsiderations
1Aqueous VehiclesSterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS)Ideal for soluble compounds. Ensure pH and osmolality are within physiological limits.
2Aqueous Suspensions0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in waterFor compounds with low aqueous solubility. Particle size should be minimized to ensure homogeneity.[1]
3Co-solvent SystemsPolyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Used to solubilize lipophilic compounds.[2] Potential for vehicle-induced toxicity and pharmacological effects must be considered.[2]
4Lipid-Based FormulationsCorn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS)Suitable for highly lipophilic compounds and can enhance oral absorption.[1][3]
Protocol 1: Preparation of a 10 mg/mL Aqueous Solution
  • Aseptically weigh the required amount of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride.

  • In a sterile container, add a portion of the desired aqueous vehicle (e.g., sterile water or PBS).

  • Gradually add the compound to the vehicle while vortexing or stirring to facilitate dissolution.

  • If necessary, sonicate the mixture in a bath sonicator to aid dissolution.

  • Once fully dissolved, add the remaining vehicle to achieve the final desired concentration.

  • Visually inspect the solution for any particulates. If present, the solution should be filtered through a 0.22 µm sterile filter.

  • Store the formulation under appropriate conditions and for a validated duration.

Protocol 2: Preparation of a 10 mg/mL Suspension
  • Weigh the required amount of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. To ensure a uniform suspension, micronize the powder if necessary.

  • Prepare the suspending vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

  • In a sterile container, create a paste by adding a small amount of the vehicle to the compound.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.

  • Maintain continuous, gentle agitation of the suspension during the dosing procedure to prevent settling.

In Vivo Study Design and Execution

Adherence to ethical guidelines and rigorous experimental design are critical for the successful translation of preclinical findings. The ARRIVE guidelines should be followed to ensure transparent reporting of in vivo experiments.[4][5][6][7][8]

Animal Model Selection

The choice of animal model is dependent on the therapeutic indication.

  • Oncology: Xenograft models using human cancer cell lines in immunocompromised mice are widely used.[9][10] Syngeneic models in immunocompetent mice are valuable for studying the interaction of the compound with the immune system.[9]

  • Neuropharmacology: A variety of rodent models are available to study neuropsychiatric and neurodegenerative disorders.[11][12] Behavioral tests, such as the open field test or conditioned place preference, are often employed to assess the compound's effects.[12][13]

Administration Routes and Volumes

The route of administration should ideally align with the intended clinical application.

Table 2: Recommended Administration Volumes in Rodents
SpeciesRouteMaximum Volume (mL/kg)Needle Gauge
MouseOral (gavage)1020-22g
Intravenous (IV)5-1027-30g
Intraperitoneal (IP)10-2025-27g
Subcutaneous (SC)1025-27g
RatOral (gavage)1016-18g
Intravenous (IV)525-27g
Intraperitoneal (IP)1023-25g
Subcutaneous (SC)5-1025g

Data compiled from multiple sources.[14][15][16][17][18]

Workflow for In Vivo Dosing

in_vivo_workflow cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Monitoring Phase cluster_endpoint Endpoint Analysis animal_acclimation Animal Acclimation & Health Check randomization Randomization into Treatment Groups baseline_measurements Baseline Measurements (e.g., body weight, tumor volume) formulation_prep Formulation Preparation dose_calculation Dose Calculation (mg/kg) baseline_measurements->dose_calculation Initiate Dosing administration Compound Administration monitoring Post-Dosing Monitoring (clinical signs, body weight) pk_sampling Pharmacokinetic Sampling efficacy_assessment Efficacy Assessment (e.g., tumor growth inhibition) monitoring->efficacy_assessment Evaluate Outcomes pd_analysis Pharmacodynamic Analysis toxicology Toxicology & Histopathology

Caption: Generalized workflow for an in vivo dosing study.

Protocol 3: Oral Gavage (PO) Administration in Mice
  • Ensure the animal is properly restrained to minimize stress and prevent injury.

  • Measure the appropriate length of the gavage needle from the corner of the mouth to the last rib to avoid stomach perforation.[17][18]

  • Gently insert the gavage needle into the diastema and advance it along the roof of the mouth into the esophagus. The animal should swallow the tube as it advances.

  • Administer the formulation slowly and steadily.

  • Carefully withdraw the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 4: Intravenous (IV) Injection via the Lateral Tail Vein in Mice
  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.[19][20]

  • Place the mouse in a suitable restraint device.

  • Swab the tail with an appropriate disinfectant.

  • Using a sterile insulin syringe with a 27-30 gauge needle, insert the needle into the lateral tail vein at a shallow angle.

  • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK and PD studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on the target.[21][22]

Pharmacokinetic Study Design
  • Animal Numbers: A typical PK study in mice may use 3-4 animals per time point.[23][24]

  • Dosing: Both intravenous and oral routes should be evaluated to determine absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[24][25]

  • Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS.

Workflow for a Typical Rodent PK Study

pk_workflow start Start PK Study dosing Dosing (IV and PO cohorts) start->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_parameters Calculation of PK Parameters (AUC, Cmax, T1/2) bioanalysis->pk_parameters end End of Study pk_parameters->end

Caption: Key steps in a preclinical pharmacokinetic study.

Pharmacodynamic (PD) Assessment

PD studies measure the effect of the compound on its biological target. This can be assessed through:

  • Biomarker Analysis: Measuring changes in target expression or activity in tissues or blood.

  • Functional Readouts: Assessing physiological or behavioral changes that are indicative of target engagement.

Efficacy and Toxicology Studies

Efficacy Study Design
  • Dose-Response: A dose-ranging study is crucial to identify the optimal therapeutic dose.

  • Treatment Schedule: The dosing frequency and duration will be informed by the PK data and the nature of the disease model.

  • Endpoints: Primary endpoints for oncology studies typically include tumor growth inhibition and survival.[26] For neuropharmacology studies, behavioral and cognitive assessments are common.

Toxicology Assessment

Preliminary toxicology studies are necessary to establish a safe dose range.[27][28]

  • Acute Toxicity: A single-dose escalation study to determine the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity: To evaluate the effects of longer-term exposure to the compound.

  • Parameters: Monitor clinical signs, body weight, food and water consumption, and perform terminal procedures including blood collection for clinical chemistry and hematology, and organ collection for histopathological analysis.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. Results should be presented clearly and concisely, with careful consideration of the limitations of the study.

Conclusion

The successful in vivo evaluation of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride requires a systematic and multi-faceted approach. By carefully considering the compound's physicochemical properties, developing a suitable formulation, and employing rigorous study designs, researchers can generate high-quality, reproducible data to support the continued development of this compound. Adherence to ethical principles and animal welfare guidelines is of utmost importance throughout all stages of in vivo research.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

  • Basic Overview of Preclinical Toxicology Animal Models. (2013). [Link]

  • The use of animal models in cancer drug discovery and development. Oxford Academic. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. [Link]

  • The Revolution of New Alternative Models in Preclinical Research and Toxicology Studies. Biobide. [Link]

  • Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. (2021). Taylor & Francis Online. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). MDPI. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). European Pharmaceutical Review. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Publications. [Link]

  • Cancer Animal Models | Oncology | CRO services. Oncodesign Services. [Link]

  • Animal model, toxicity. GARDP Revive. [Link]

  • Animal models in neuropharmacology: an ethological perspective. (2016). OMICS International. [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). PRISYS Biotech. [Link]

  • The ARRIVE Guidelines. [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Sannova. [Link]

  • Limitations of Animal Studies for Predicting Toxicity in Clinical Trials. (2019). PMC. [Link]

  • Animal models for CNS safety pharmacology under the spotlight. (2016). NC3Rs. [Link]

  • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • ARRIVE Guidelines. Norecopa. [Link]

  • Animal Models of Addiction. Inotiv. [Link]

  • The ARRIVE guidelines 2.0. [Link]

  • Routes and Volumes of Administration in Mice. [Link]

  • ARRIVE guidelines. NC3Rs. [Link]

  • Guidelines for the administration of substances to rodents. NTNU. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Murine Pharmacokinetic Studies. (2014). PMC. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa. [Link]

  • Animal models of addiction. PMC. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • Dosing Techniques and Limits. (2016). Animal Care and Use. [Link]

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. [Link]

  • LARTF STANDARD DRUG DOSES AND DILUTIONS – RODENTS. La Trobe University. [Link]

  • Neuropharmacological Effects in Animal Models and HPLC-Phytochemical Profiling of Byrsonima crassifolia (L.) Kunth Bark Extracts. (2023). MDPI. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. Research support. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]

  • Pharmacokinetic profile of intravenous solution formulation in rats. (2019). ResearchGate. [Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats. Research support. [Link]

Sources

Application

Storage and handling guidelines for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed Application Notes & Protocols for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride Introduction & Compound Profile 4-(3-Fluorophenyl)piperidin-4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Application Notes & Protocols for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

Introduction & Compound Profile

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative, a class of compounds that represents one of the most significant building blocks in modern medicinal chemistry.[1] Piperidine moieties are integral to numerous pharmaceuticals, valued for their role as intermediates in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS).[2][3] The inclusion of a fluorophenyl group often enhances lipophilicity and metabolic stability, making such compounds attractive for drug development programs investigating neurological disorders.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical aspects of storing and handling this compound. As a dihydrochloride salt, this reagent is presumed to be hygroscopic, a property that dictates stringent handling protocols to ensure experimental reproducibility and maintain compound integrity.[5][6] Adherence to these guidelines is essential for safeguarding the material's purity and ensuring the validity of downstream experimental data.

Table 1: Compound Identification and Physicochemical Properties

Property Value Source
IUPAC Name 4-(3-fluorophenyl)piperidin-4-amine;dihydrochloride N/A
Synonyms N/A N/A
Molecular Formula C₁₁H₁₅FN₂ · 2HCl [7] (analog)
Molecular Weight 267.17 g/mol [7] (analog)
Appearance Expected to be a white to off-white crystalline solid [6][8]

| Key Structural Features | Piperidine ring, primary amine, 3-fluorophenyl group, dihydrochloride salt |[9] |

Note: Properties are based on the specified compound and closely related analogs. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Hazard Identification and Essential Safety Precautions

While a specific, comprehensive toxicity profile for this exact molecule is not widely published, the chemical class (piperidine derivatives, amine hydrochlorides) necessitates cautious handling.[10] The following precautions are based on data from structurally related compounds.

  • Potential Hazards:

    • Causes skin irritation or burns.[11]

    • Causes serious eye damage.[11]

    • May be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

    • May cause respiratory tract irritation.[13]

  • Mandatory Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[12][13]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[8]

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator or work exclusively within a certified chemical fume hood.[12]

  • Engineering Controls:

    • All handling of the solid compound and preparation of stock solutions must be performed in a well-ventilated area, preferably a chemical fume hood.[10][12]

    • An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of handling.[8][13]

Long-Term and In-Use Storage Protocols

The dihydrochloride salt form renders this compound hygroscopic , meaning it readily absorbs moisture from the atmosphere.[5][14] Improper storage is a primary source of experimental failure, leading to clumping, degradation, and inaccurate concentrations.[6]

Protocol for Long-Term Storage
  • Primary Container: Upon receipt, ensure the manufacturer's container is tightly sealed. If the cap appears compromised, reinforce the seal with Parafilm®.

  • Secondary Containment & Environment: Place the sealed primary container inside a secondary container (e.g., a small, sealable bag or plastic box).

  • Desiccation (Critical): Store this secondary container within a desiccator containing an active desiccant, such as silica gel or calcium chloride.[14][15] This is the most effective way to protect the compound from atmospheric moisture.

  • Temperature: Store the desiccator in a cool, dry, and well-ventilated location. For enhanced stability, refrigerated storage (2-8°C) is recommended.[2][16]

  • Access Control: Store in a locked cabinet or area accessible only to authorized personnel.[12]

Scientist's Note (Causality): Storing a hygroscopic compound at refrigerated temperatures without a desiccator is counterproductive. When the cold container is opened in a warmer, humid lab, condensation immediately forms on the solid, introducing significant amounts of water. The desiccator ensures the air inside is dry, mitigating this risk when the container is equilibrated to room temperature before opening.

Aliquoting for Frequent Use

To prevent repeated exposure of the bulk material to the atmosphere, consider aliquoting the powder into smaller, single-use vials upon first use. This should be done in a low-humidity environment, such as a glovebox.[6]

Protocol for Accurate Weighing of a Hygroscopic Solid

This protocol is designed to minimize moisture absorption during the critical weighing step.

  • Preparation: Ready all necessary equipment before retrieving the compound: weighing paper or boat, spatula, and the receiving flask (e.g., volumetric flask). Ensure all tools are clean and perfectly dry.[6]

  • Equilibration: Remove the sealed container from the desiccator (and refrigerator, if applicable). Allow the container to warm to ambient laboratory temperature for at least 30-60 minutes before opening.

  • Work Environment: Perform the weighing process in an area with low humidity and minimal air drafts. A chemical fume hood with the sash lowered is ideal.[10]

  • Tare: Place the weighing boat on the analytical balance and tare the weight.

  • Dispensing: Open the container, quickly dispense the desired amount of powder onto the weighing boat, and immediately and tightly reseal the primary container. [5][6] The goal is to minimize the time the bulk solid is exposed to air.

  • Record & Transfer: Record the final weight and promptly transfer the weighed powder to the designated vessel for dissolution.

Diagram 1: Workflow for Weighing Hygroscopic Compounds start Start equilibrate 1. Equilibrate Container to Room Temperature start->equilibrate prepare 2. Prepare Dry Glassware & Spatulas equilibrate->prepare weigh 3. Work Quickly: Open, Dispense, Reseal prepare->weigh transfer 4. Transfer Weighed Compound Immediately weigh->transfer store 5. Return Main Container to Desiccator transfer->store finish End store->finish

Caption: Workflow for weighing hygroscopic compounds.

Protocol for Stock Solution Preparation & Storage

Due to the potential for hydrolysis, stock solutions should be prepared in high-purity, anhydrous solvents.[17] Aqueous working solutions should be prepared fresh from the stock immediately before each experiment.[17]

Table 2: Recommended Solvents for Stock Solution

Solvent Purity Rationale
Dimethyl Sulfoxide (DMSO) Anhydrous (≤0.025% water) High dissolving power for many organic molecules; use a fresh bottle to avoid moisture absorbed by the solvent itself.[17]

| Ethanol (EtOH) | Anhydrous (≥99.5%) | A viable alternative to DMSO.[17] |

Step-by-Step Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (MW = 267.17 g/mol ) required.

    • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • For 10 mL (0.01 L) of a 10 mM (0.01 M) solution:

    • Mass = 0.01 mol/L * 0.01 L * 267.17 g/mol * 1000 mg/g = 2.67 mg

  • Weighing: Accurately weigh the calculated mass following the protocol in Section 4.0. Transfer the solid to a 15 mL conical tube or appropriate volumetric flask.[18]

  • Dissolution: Add a portion (e.g., 5-7 mL) of anhydrous DMSO to the vessel. Cap tightly and vortex for 1-2 minutes to dissolve the solid.[17]

  • Sonication (Optional): If the solid does not dissolve completely, briefly sonicate the vessel in a water bath to aid dissolution.[17]

  • Final Volume: Once fully dissolved, add anhydrous DMSO to reach the final desired volume (10 mL). Visually inspect against a light source to ensure no particulates remain.[17][18]

  • Aliquoting & Storage: Dispense the stock solution into single-use, tightly sealed cryovials.[17] Label clearly with the compound name, concentration, solvent, and preparation date.

  • Storage Conditions: Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term (up to 6 months) stability. Avoid repeated freeze-thaw cycles. [17]

Diagram 2: Stock Solution Preparation Workflow start Start weigh 1. Weigh Compound (See Diagram 1) start->weigh transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Anhydrous Solvent (e.g., DMSO) transfer->add_solvent dissolve 4. Vortex / Sonicate Until Dissolved add_solvent->dissolve final_vol 5. Add Solvent to Final Volume & Mix dissolve->final_vol aliquot 6. Aliquot into Single-Use Vials final_vol->aliquot store 7. Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Stock solution preparation workflow.

Spill, Decontamination, and Waste Disposal

  • Spill Response:

    • Evacuate non-essential personnel from the area.[10]

    • For a dry spill, carefully sweep or vacuum the material, avoiding dust generation. Place into a sealed container for disposal.

    • For a solution spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[10]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Decontamination:

    • Wipe down all surfaces, glassware, and spatulas that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as chemical waste.

    • Wash hands thoroughly with soap and water after handling.[12]

  • Waste Disposal:

    • Dispose of unused compound, solutions, and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance. Do not dispose of down the drain.[12]

References

  • 4-[(4-fluorophenyl)methyl]piperidin-4-ol - EvitaChem. (n.d.). EvitaChem.
  • Safety Data Sheet: 1-(2-Aminophenyl)piperidin-4-ol. (2022, February 4). KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet: Piperidine. (2023, March 16). ChemSupply.
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 20). CORECHEM Inc.
  • Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. (2025, December 24). Fisher Scientific.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). Benchchem.
  • Safety Data Sheet: 4-Amino-1-methylpiperidine. (2024, December 10). TCI EUROPE N.V.
  • Preparation of Standard Solutions Theory. (n.d.). University of Mustansiriyah.
  • 2-(4-Fluorophenyl)Piperidine Hydrochloride. (n.d.). Chem-Impex.
  • 4-[(3-fluorophenyl)methyl]piperidin-4-amine dihydrochloride. (n.d.). Molport.
  • 4-(3-Fluorophenyl)piperidine;hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules.
  • Best practices for preparing 2-APB hydrochloride stock solutions. (n.d.). Benchchem.
  • Safety Data Sheet: 1-(3-fluorophenyl)piperazine. (2017, November 28). Synquest Labs.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics.
  • 4-(3-fluorophenyl)piperidin-4-ol hydrochloride (C11H14FNO). (n.d.). PubChemLite.
  • N-(3-Fluorophenyl)piperidin-4-amine hydrochloride. (2025, September 15). Chemsrc.
  • Safety Data Sheet: Piperidine. (2024, September 12). FUJIFILM Wako Chemicals.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • N-(4-fluorophenyl)piperidin-4-amine dihydrochloride. (n.d.). Santa Cruz Biotechnology.
  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
  • Piperidine: Human health tier II assessment. (2016, February 5). Australian Government Department of Health.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016, October 6). PubMed.
  • Laboratory Solution Preparation. (n.d.). Flinn Scientific.
  • Preparing Standard HCl Solution. (n.d.). Scribd.
  • 3-(4-Fluorophenyl)piperidine. (n.d.). ChemScene.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(3-Fluorophenyl)piperidin-4-amine in Solution

Welcome to the Advanced Troubleshooting Guide for 4-(3-Fluorophenyl)piperidin-4-amine . As an amine-bearing piperidine derivative, this compound presents unique stability challenges during formulation, storage, and assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 4-(3-Fluorophenyl)piperidin-4-amine . As an amine-bearing piperidine derivative, this compound presents unique stability challenges during formulation, storage, and assay development. This guide synthesizes mechanistic chemistry with field-proven protocols to help researchers establish self-validating, degradation-resistant workflows.

Part 1: Mechanistic Causality & Diagnostic FAQs

Q1: Why does 4-(3-Fluorophenyl)piperidin-4-amine degrade so rapidly in standard aqueous or organic solutions? A1: The instability of this compound stems from its dual-amine architecture. The molecule contains a secondary amine within the piperidine ring and a primary amine at the C4 position. In solution, particularly at neutral or basic pH, the lone pairs of electrons on these nitrogen atoms are exposed and highly nucleophilic. This makes them prime targets for electron abstraction by reactive oxygen species (ROS) or trace peroxides present in solvents[1]. The secondary piperidine nitrogen typically oxidizes to form an N-oxide, while hydrogen abstraction at the adjacent C2/C6 carbons leads to imine formation and eventual ring cleavage[2]. Concurrently, the primary amine can undergo oxidative deamination, yielding a ketone and ammonia[3].

Degradation A 4-(3-Fluorophenyl) piperidin-4-amine B Piperidine N-Oxide (+16 Da) A->B Peroxides / ROS C Hydroxylamine (+16 Da) A->C Autoxidation D Imine Formation (-2 Da) A->D Metal Catalysis E Oxidative Deamination (Ketone) C->E Hydrolysis F Ring-Opened Products D->F Further Oxidation

Oxidative degradation pathways of primary and secondary amines.

Q2: How does pH influence this oxidative pathway, and what is the optimal range? A2: Oxidation is fundamentally an electron-loss process. When the amine is in its free base (non-ionized) form, the nitrogen lone pair is readily available to react with oxidants. By lowering the pH below the pKa of the amines (typically formulating as a dihydrochloride salt or buffering to pH 4.0–5.5), you protonate the nitrogen atoms. This ties up the lone pair in a covalent N-H bond, drastically increasing the oxidation potential and rendering the molecule sterically and electronically resistant to ROS[1][3].

Q3: Even in dark, refrigerated storage, my LC-MS shows a +16 Da mass shift. What is driving this? A3: A +16 Da shift in the absence of light and heat is the hallmark of peroxide-mediated oxidation, typically resulting in an N-oxide or hydroxylamine[3]. This is almost always traced back to excipient or solvent impurities. Solvents like THF, diethyl ether, or aging PEG excipients accumulate hydroperoxides over time. Furthermore, trace transition metals (e.g., Fe²⁺/Fe³⁺) leached from glassware act as powerful Fenton-like catalysts, accelerating peroxide decomposition into highly reactive hydroxyl radicals[3][4].

Part 2: Diagnostic Troubleshooting Matrix

Before altering your formulation, analyze your degraded samples using LC-MS to identify the specific degradation pathway. Use the matrix below to map mass shifts to root causes.

Table 1: LC-MS Diagnostic Matrix for Amine Degradation
Mass Shift (Δ Da)Probable DegradantStructural ModificationRoot Cause & Causality
+16 Da N-Oxide / HydroxylamineOxygen addition at piperidine N or C4 aminePeroxide impurities in solvent directly oxidizing the nucleophilic nitrogen[3].
-2 Da Imine (Tetrahydropyridine)H-abstraction at C2/C6 of piperidine ringTrace metal catalysis or photo-oxidation driving radical formation[5].
-17 Da + 16 Da Ketone (Deamination)Loss of primary amine, replacement with carbonylHigh pH / Autoxidation leaving the primary amine vulnerable to cleavage[3].
Variable Ring-Opened ProductsCleavage of the piperidine ringCascading oxidation of imine intermediates due to prolonged oxygen exposure[2].

Part 3: Self-Validating Stabilization Protocol

To prevent degradation, you must implement a multi-pronged approach that addresses dissolved oxygen, trace metals, and pH simultaneously. The following protocol is designed as a self-validating system , meaning it includes an internal control step to definitively prove the efficacy of your stabilization choices.

Workflow S1 1. Solvent Degassing S2 2. Add EDTA & BHT S1->S2 S3 3. pH Buffer (Protonation) S2->S3 S4 4. API Dissolution S3->S4 S5 5. Inert Storage S4->S5

Step-by-step workflow for stabilizing amine-based APIs in solution.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation (The Foundation)

  • Select high-purity, peroxide-free solvents (avoid aging ethers; use HPLC-grade water or freshly opened organic solvents).

  • Sparge the solvent with ultra-pure Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen. Causality: Removing the primary source of autoxidation prevents the initiation of radical chain reactions.

Step 2: Excipient & Chelator Integration

  • Add 0.05% (w/v) Disodium EDTA to the aqueous phase. Causality: EDTA chelates trace transition metals (Fe, Cu), neutralizing their ability to act as Fenton catalysts[3].

  • If using organic co-solvents, add 0.01% (w/v) BHT (Butylated hydroxytoluene) . Causality: BHT acts as a sterically hindered radical scavenger, terminating any oxidation chains that do initiate[3].

Step 3: pH Optimization

  • Adjust the solution pH to 4.5 - 5.5 using a suitable buffer (e.g., acetate or citrate) or dilute HCl. Causality: This ensures both the secondary and primary amines are fully protonated, locking up their lone electron pairs and preventing nucleophilic attack by peroxides[1][3].

Step 4: API Dissolution under Inert Atmosphere

  • Maintain an Argon blanket over the vessel.

  • Slowly add the 4-(3-Fluorophenyl)piperidin-4-amine (preferably as a dihydrochloride salt) and stir until fully dissolved.

Step 5: System Validation (Self-Validating Step)

  • Prepare a Stressed Control: Take a 1 mL aliquot of your stabilized solution and a 1 mL aliquot of an unstabilized solution (API in plain solvent at pH 7.4). Spike both with 0.05% H₂O₂.

  • Incubate & Analyze: Incubate both at 40°C for 24 hours. Run both through LC-MS.

  • Validation Criteria: The unstabilized control should show significant +16 Da and -2 Da peaks. Your stabilized formulation must show <2% degradation product formation, validating that the protonation and chelator network is actively defending the API.

Part 4: Quantitative Evaluation of Stabilization Additives

When optimizing your formulation, refer to this quantitative summary of additive efficacy to balance stability with assay compatibility.

Table 2: Comparative Efficacy of Stabilization Strategies
Additive / StrategyOptimal ConcentrationMechanistic RoleExpected Stability Extension (vs. Unstabilized Control)
pH Adjustment (HCl / Buffer) pH 4.5 - 5.5Protonates amine lone pairs, preventing electron abstraction>10x (Highly synergistic with inert gas)
Ascorbic Acid (Vitamin C) 0.01% - 0.1% (w/v)Sacrificial reducing agent; rapidly scavenges aqueous ROS4x - 5x
BHT 0.005% - 0.02% (w/v)Radical chain terminator (ideal for organic/lipid phases)3x - 4x
EDTA (Disodium salt) 0.01% - 0.05% (w/v)Chelates trace transition metals (Fe, Cu) to halt catalysis2x - 3x

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC (NIH). Available at:[Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies - Department of Energy (DOE). Available at: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC (NIH). Available at:[Link]

Sources

Optimization

Optimizing LC-MS retention times for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride

Technical Support Center: LC-MS Optimization for 4-(3-Fluorophenyl)piperidin-4-amine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Optimization for 4-(3-Fluorophenyl)piperidin-4-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride.

Because this molecule contains both a secondary amine (piperidine ring) and a primary amine, it is highly polar and strongly basic. Supplied as a dihydrochloride salt, it presents a classic chromatographic challenge: poor retention on standard reversed-phase columns, severe peak tailing due to secondary silanol interactions, and massive signal suppression in the mass spectrometer[1]. This guide bypasses generic advice, focusing strictly on the mechanistic causality of these issues and providing self-validating protocols to resolve them.

Optimization Decision Pathway

LCMS_Optimization A 4-(3-Fluorophenyl)piperidin-4-amine (Highly Polar, Basic) B Standard RP-LC (Low pH) Result: Void Elution / Ion Suppression A->B C Optimization Required B->C Troubleshoot D High-pH RP-LC Mechanism: Amine Deprotonation C->D Increase LogD E HILIC Mode Mechanism: Aqueous Partitioning C->E Retain Polar State F Mixed-Mode Cation Exchange Mechanism: Electrostatic Binding C->F Use Charge

Decision tree for optimizing LC-MS retention of highly polar basic amines.

Troubleshooting Guide & FAQs

Q1: Why does 4-(3-Fluorophenyl)piperidin-4-amine elute in the void volume and exhibit severe ion suppression on my standard C18 column? Causality: Under standard acidic LC-MS conditions (e.g., 0.1% formic acid, pH ~2.7), both basic nitrogen atoms on the molecule are fully protonated. This dual positive charge drastically reduces the compound's partition coefficient (LogD), preventing meaningful hydrophobic interaction with the nonpolar C18 alkyl chains[1]. Consequently, the molecule acts as a highly hydrophilic solute and elutes in the void volume ( t0​ ). Eluting in the void volume forces the analyte to co-elute with unretained matrix salts and endogenous compounds, which compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[2].

Q2: How can I improve retention using Reversed-Phase Liquid Chromatography (RP-LC) without sacrificing MS sensitivity? Causality: To retain a basic polar amine in RP-LC, you must neutralize its charge to increase its hydrophobicity. This is achieved by increasing the mobile phase pH above the compound's pKa. By using a volatile, MS-compatible high-pH buffer like 10 mM ammonium bicarbonate (pH 10), the amines are deprotonated, allowing them to partition into the C18 stationary phase. Critical Constraint: Traditional silica columns dissolve at pH >8. You must use a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) particle column, which resists dissolution under basic conditions[3].

Q3: I am experiencing severe peak tailing even when the compound is retained. What causes this, and how is it resolved? Causality: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions. Even fully endcapped silica columns contain residual acidic silanol groups (Si-O⁻). The positively charged amine groups of 4-(3-Fluorophenyl)piperidin-4-amine undergo strong electrostatic interactions with these silanols, disrupting the Gaussian elution profile[4]. Solution: Utilize a column with a positively charged surface chemistry (e.g., Charged Surface Hybrid - CSH) which electrostatically repels basic analytes, or switch to a highly aqueous compatible polar-embedded stationary phase[3][4].

Q4: Should I switch to Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound? Causality: Yes, HILIC is often the optimal choice for highly polar, water-soluble basic analytes[3]. Unlike RP-LC, HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic) and an organic-rich mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[5]. Because the compound remains protonated and highly polar, it is strongly retained. Furthermore, the high acetonitrile concentration in the mobile phase significantly enhances ESI-MS desolvation efficiency, often yielding a 10- to 50-fold increase in sensitivity compared to RP-LC[5].

Quantitative Chromatographic Comparison

The following table summarizes the expected quantitative outcomes when applying different chromatographic strategies to 4-(3-Fluorophenyl)piperidin-4-amine.

Chromatographic ModeMobile Phase SystemAnalyte Ionization StateTypical Retention Factor ( k′ )Peak Asymmetry ( Tf​ )Relative MS Sensitivity
Standard RP-LC (Low pH) 0.1% FA in H2O / ACNFully Protonated (+2)< 0.5 (Void Elution)> 2.5 (Severe Tailing)1x (Baseline, Suppressed)
High-pH RP-LC 10 mM NH₄HCO₃ (pH 10) / ACNPartially/Fully Deprotonated2.0 - 4.01.1 - 1.35x - 10x
HILIC 10 mM NH₄Formate / ACNFully Protonated (+2)3.0 - 6.01.0 - 1.220x - 50x

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes a specific system suitability check to verify that the underlying chemical mechanism (retention or partitioning) is functioning correctly before sample analysis.

Protocol 1: High-pH Reversed-Phase LC-MS Workflow

Objective: Deprotonate the amines to force hydrophobic retention on a hybrid C18 column.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm) rated for pH 1–12[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 5.0 min: 95% B (Wash)

    • 5.0 - 6.5 min: 5% B (Equilibration)

  • System Suitability & Self-Validation:

    • Action: Inject Thiourea (a void volume marker) and the target analyte.

    • Validation Metric: Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). The system is validated if k′>1.5 . If k′<1.5 , the mobile phase pH is too low, and the amines are remaining protonated.

Protocol 2: HILIC-MS Workflow

Objective: Retain the fully protonated, highly polar amines via aqueous partitioning.

  • Column Selection: Install an unbonded BEH Amide or bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.125% Formic Acid (pH ~3).

    • Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate and 0.125% Formic Acid. (Causality: HILIC requires at least 3-5% water in the organic phase to establish the immobilized aqueous partition layer[5]).

  • Sample Diluent: Dissolve the sample in a highly organic solvent (e.g., 75% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer, causing severe peak splitting.

  • Gradient Elution:

    • 0.0 - 1.0 min: 100% B (Highly organic)

    • 1.0 - 6.0 min: Linear ramp down to 50% B

    • 6.0 - 8.0 min: 100% B (Equilibration - requires longer equilibration than RP-LC).

  • System Suitability & Self-Validation:

    • Action: Inject Toluene (void marker in HILIC) and the target analyte.

    • Validation Metric: Calculate peak asymmetry ( Tf​ ). A valid HILIC equilibration is confirmed when Tf​ is between 0.9 and 1.2. If Tf​>1.5 , the aqueous layer on the stationary phase has not fully equilibrated, and column re-equilibration time must be extended.

References

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation / lcms.cz.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Environments. SciSpace.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • LC-MS metabolomics of polar compounds. PubMed / NIH.
  • TheReporter - Generic screening to provide fast solutions for chiral method development. Sigma-Aldrich.

Sources

Troubleshooting

Removing impurities during 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride crystallization

Welcome to the technical support resource for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and crystallization of this active pharmaceutical ingredient (API). Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to overcome common challenges and ensure the highest standards of purity and quality in their work.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your process development.

Q1: My final product has low purity after crystallization. What are the likely impurities and how can I remove them?

A1: Low purity is a common challenge stemming from various sources, including the synthetic route and the crystallization process itself. Identifying the impurity is the first critical step toward its removal.

Common Impurity Classes:

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, residual reagents, or byproducts from side reactions.[1] For piperidine-based syntheses, incomplete reactions or over-alkylation are potential sources.[1][2]

  • Degradation Products: The API may degrade under certain conditions (e.g., heat, light, pH extremes), forming new impurities.[1] For amine compounds, oxidation can be a concern.[3]

  • Residual Solvents: Solvents used in the synthesis or crystallization may remain in the final product.[]

  • Inorganic Impurities: These can include residual catalysts or salts introduced during synthesis or pH adjustment steps.[]

Troubleshooting Workflow for Low Purity:

G start Low Purity Detected (e.g., by HPLC) identify Identify Impurity (LC-MS, NMR, GC-MS) start->identify process process identify->process Organic Impurity solvent solvent identify->solvent Volatile Impurity inorganic inorganic identify->inorganic Metal/Salt Impurity re_xtal Re-crystallize: - Optimize solvent/anti-solvent ratio - Slow cooling rate - Consider seeding wash Wash isolated crystals with cold anti-solvent re_xtal->wash end_node High Purity Product wash->end_node vacuum_dry Optimize Drying: - Increase vacuum - Slightly elevate temperature vacuum_dry->end_node process->re_xtal solvent->vacuum_dry inorganic->wash If soluble in wash solvent

Step-by-Step Protocol: Enhanced Purity via Re-crystallization

This protocol is designed as a self-validating system to systematically remove process-related organic impurities.

  • Solvent Selection: Choose a solvent system where the API has high solubility at elevated temperatures and low solubility at room temperature or below.[5] For amine hydrochlorides, polar protic solvents like ethanol or methanol, or a mixture like acetonitrile/methanol, can be effective.[6][7]

  • Dissolution: In an appropriately sized flask, add the impure 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride. Add the minimum amount of the hot primary solvent required to fully dissolve the solid. Using excess solvent is a common cause of low yield.[5]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Controlled Cooling: This is the most critical step. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling favors the growth of larger, more well-defined crystals, which are less likely to trap impurities.[5] A rapid crash-cooling often leads to the formation of small crystals or amorphous precipitate, which can trap impurities from the mother liquor.[]

  • Induce Further Crystallization: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the product yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of cold anti-solvent (a solvent in which the API is poorly soluble) to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Q2: My compound "oils out" or forms an amorphous precipitate instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with amine salts and is often related to the rate of supersaturation and the chosen solvent system.[5]

Causality and Solutions:

  • High Supersaturation: If the solution becomes supersaturated too quickly (e.g., by adding anti-solvent too fast or cooling rapidly), the molecules may not have enough time to orient themselves into an ordered crystal lattice, leading to separation as a disordered oil or amorphous solid.[]

    • Solution: Slow down the process. Decrease the cooling rate or add the anti-solvent dropwise with vigorous stirring.[5]

  • Inappropriate Solvent Polarity: The polarity of the solvent system plays a crucial role. If the solvent polarity changes too drastically or is not optimal, it can promote oiling out.

    • Solution: Experiment with different solvent/anti-solvent systems. A slightly more polar anti-solvent or a different primary solvent may be required. Refer to the solvent selection table in the FAQ section.

  • Seeding: The absence of nucleation sites can hinder crystallization.

    • Solution: Introduce a few seed crystals of the pure compound once the solution is saturated but before significant precipitation occurs. Seeding provides a template for crystal growth and can guide the formation of the desired crystalline form.[][9]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for identifying and quantifying impurities in my API?

A1: A multi-faceted approach is necessary for comprehensive impurity profiling. No single technique can detect all possible impurities.

Analytical TechniquePrimary Use CaseReference
High-Performance Liquid Chromatography (HPLC) The primary workhorse for separating and quantifying non-volatile organic impurities, such as starting materials and reaction byproducts.[1][]
Gas Chromatography (GC) Used to detect and quantify volatile impurities, particularly residual solvents from the synthesis and crystallization process.[1][]
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS) or GC (GC-MS), it is essential for determining the molecular weight and structure of unknown impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for structural elucidation of unknown impurities and can also be used for quantitative analysis (qNMR).[1][10]
Inductively Coupled Plasma (ICP) The preferred method for detecting and quantifying trace levels of inorganic impurities, such as residual metal catalysts.[]
Differential Scanning Calorimetry (DSC) Useful for assessing the overall purity of the sample based on melting point depression and can help identify different polymorphic forms.[10]
Q2: How does pH influence the crystallization of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride?

A2: As a dihydrochloride salt of a diamine, pH is a critical process parameter. The compound's solubility is highly dependent on the pH of the aqueous or protic solvent system.[11]

  • Low pH (Acidic): At very low pH, the amine groups will be fully protonated (R-NH3+). This ionic form is generally more soluble in polar solvents. Attempting crystallization in a highly acidic environment may lead to poor yields as the compound remains in solution.

  • Isoelectric Point: There will be a specific pH at which the molecule has minimal net charge, leading to its lowest solubility. Crystallizing near this isoelectric point often results in the highest yield, but care must be taken to avoid precipitating the free base.[11]

  • High pH (Basic): As the pH increases, the amine hydrochlorides will be neutralized to the free base. The free base has significantly different solubility characteristics (typically less soluble in water, more soluble in organic solvents) and is a different chemical entity. It is crucial to maintain a sufficiently acidic pH to ensure the product crystallizes as the desired dihydrochloride salt.

Controlling the pH can be a strategy to modulate solubility and drive crystallization, but it must be carefully managed to ensure the correct salt form is isolated.[9][11]

Q3: What is the best practice for selecting a solvent system for crystallization?

A3: The ideal solvent system is determined experimentally, but guided by established principles. The goal is to find a system where the compound's solubility is high in a hot solvent and low in the same solvent when cold.[5]

General Solvent Selection Strategy:

  • Single Solvent Screening: Test the solubility of your crude product in a range of common solvents at room temperature and at their boiling points. An ideal single solvent will show poor solubility at room temperature but complete dissolution when heated.[5] Alcohols like ethanol or isopropanol are often good starting points for piperidine derivatives.[6][12]

  • Two-Solvent (Solvent/Anti-Solvent) System: If no suitable single solvent is found, use a two-solvent system.[5]

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" or "anti-solvent" (one in which the compound is sparingly soluble) until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.

    • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Solvent Suitability Table (General Guidance for Piperidine Salts)

SolventPolarityPotential UseRationale
Methanol/Ethanol HighPrimary SolventGood at dissolving polar amine salts when hot.[6]
Acetonitrile (ACN) Medium-HighPrimary or Co-SolventOften used in combination with alcohols.[7]
Ethyl Acetate MediumAnti-SolventLess polar; can induce precipitation from more polar solvents.
Toluene LowAnti-SolventNon-polar; effective at reducing solubility of polar salts.
Hexanes/Heptane Very LowAnti-SolventVery non-polar; strong anti-solvent, use with care to avoid oiling out.

References

  • Benchchem. (2025).
  • BOC Sciences. (2025). Impurity Profiling in APIs.
  • BOC Sciences. (2025).
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Benchchem. (2025). common challenges in working with piperidine-based compounds.
  • Scribd. (n.d.).
  • ACS Publications. (2018). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development.
  • Zhanghua Dryer. (2024).
  • MDPI. (2024). Advances in Quantitative Analytical Methods for Solid Drugs.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • PMC. (n.d.).
  • Triclinic Labs. (n.d.).
  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)
  • Chemical Review and Letters. (2021).
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Springer. (n.d.).
  • Chemical Review and Letters. (2021).
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Fluorinated Piperidine Derivatives

Welcome to the Advanced NMR Troubleshooting Hub. Fluorinated piperidines are privileged scaffolds in modern drug development, frequently used to modulate basicity, improve metabolic stability, and enhance lipophilicity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Hub. Fluorinated piperidines are privileged scaffolds in modern drug development, frequently used to modulate basicity, improve metabolic stability, and enhance lipophilicity. However, the introduction of fluorine ( 19 F) creates significant analytical bottlenecks. The 19 F nucleus (spin ½, 100% natural abundance) couples extensively with protons ( 2J , 3J , and 4J ), leading to severe multiplet overlap in standard 1D spectra. Furthermore, the conformational plasticity of the piperidine ring (axial/equatorial interconversion) and quadrupolar relaxation from the adjacent 14 N nucleus often obscure critical structural data.

This technical guide provides self-validating methodologies to deconvolve complex NMR spectra of fluorinated piperidines, ensuring high-confidence structural and stereochemical assignments.

Diagnostic Workflow

NMR_Troubleshooting Start Fluorinated Piperidine Signal Overlap Identify Identify Primary Source of Overlap Start->Identify JCoupling Complex Multiplets (1H-19F / 19F-19F J-Coupling) Identify->JCoupling Stereo Obscured Stereochemistry (Through-Space Proximity) Identify->Stereo Broadening Line Broadening (14N Quadrupolar / Exchange) Identify->Broadening PureShift Protocol 1: Pure Shift NMR (19F-Decoupled BIRD) JCoupling->PureShift HOESY Protocol 2: 2D 1H-19F HOESY Stereo->HOESY VTNMR Variable Temp (VT) NMR or 14N Decoupling Broadening->VTNMR Resolve Unambiguous Structural Assignment PureShift->Resolve HOESY->Resolve VTNMR->Resolve

Workflow for resolving NMR signal overlap in fluorinated piperidine derivatives.

Core Methodologies & Protocols
Protocol 1: 19 F-Decoupled 1 H Pure Shift NMR

Causality & Logic: Standard 1 H NMR spectra of fluorinated piperidines suffer from overlapping multiplets because each proton is split by neighboring protons and fluorine atoms. "Pure shift" NMR utilizes broadband homonuclear decoupling (often via a Bilinear Rotation Decoupling, or BIRD, filter) to collapse proton-proton multiplets into singlets[1]. By simultaneously applying 19 F heteronuclear decoupling, we eliminate 1 H- 19 F scalar couplings, yielding a spectrum of clean singlets.

Self-Validating System: Toggle the 19 F decoupling on and off between two identical experiments. The subtraction of these spectra acts as an internal control, instantly isolating only the protons physically coupled to the fluorine atom without requiring complex multiplet deconvolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the fluorinated piperidine in 600 µL of CDCl 3​ or DMSO- d6​ . Ensure the sample is free of paramagnetic impurities.

  • Probe Tuning: Tune the NMR probe to both 1 H and 19 F frequencies. Precise tuning is critical to ensure efficient decoupling pulses without overheating the sample.

  • Pulse Sequence Selection: Load a pure shift pulse sequence (e.g., zangew or a BIRD-based pure shift sequence) with an additional channel configured for 19 F continuous wave (CW) or adiabatic decoupling.

  • Parameter Optimization:

    • Set the acquisition time (AQ) to allow for data chunking (typically 10–20 ms chunks).

    • Calibrate the 1 H 90° pulse and the 19 F decoupling power. Keep 19 F decoupling power low (e.g., GARP-4) to prevent sample heating.

  • Acquisition & Processing: Run the experiment. Process with a pseudo-2D to 1D conversion script (standard in TopSpin/Mnova). Compare the resulting singlet spectrum against a standard 1 H spectrum to extract chemical shifts unambiguously[1].

Protocol 2: 2D 1 H- 19 F HOESY for Stereochemical Assignment

Causality & Logic: Determining relative stereochemistry (e.g., axial vs. equatorial fluorine) in piperidines is difficult when 3JH−F​ couplings are ambiguous due to overlap. The 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment measures through-space cross-relaxation between 1 H and 19 F nuclei. Because the cross-relaxation rate depends on the inverse sixth power of the internuclear distance ( r−6 ), HOESY cross-peaks provide direct evidence of spatial proximity[2].

Self-Validating System: Run a 2D 1 H- 1 H NOESY in parallel. By using the NOESY diagonal peaks to correct for 1 H spin-diffusion, you validate that the HOESY cross-peak is a true heteronuclear through-space interaction, rather than an artifact of homonuclear relay, achieving distance measurement accuracies of ~5%[2].

Step-by-Step Methodology:

  • Relaxation Delay Optimization: Measure the T1​ relaxation times for both 1 H and 19 F. Fluorine T1​ times in small molecules can be long (2–5 seconds). Set the inter-scan delay ( D1​ ) to at least 3×T1​ of the slowest relaxing nucleus.

  • Mixing Time ( tm​ ) Calibration: The heteronuclear cross-relaxation rate is slower than homonuclear NOE. Set up an array of 1D HOESY experiments with mixing times ranging from 200 ms to 800 ms. Select the tm​ that yields the maximum signal-to-noise ratio for the target cross-peak (typically ~400–500 ms for small piperidines).

  • 2D Acquisition: Run the 2D 1 H- 19 F HOESY experiment. Use a minimum of 128 t1​ increments to ensure adequate resolution in the indirect dimension.

  • 14 N Decoupling (Optional but Recommended): If the protons adjacent to the piperidine nitrogen are broadened by 14 N quadrupolar coupling, apply 14 N continuous-wave decoupling during acquisition. This sharpens the amide/amine alpha-proton signals, doubling the signal-to-noise ratio of their HOESY cross-peaks[3].

Quantitative Data Summary

Table 1: Comparison of NMR Techniques for Resolving Fluorinated Piperidine Overlap

TechniquePrimary ApplicationResolution GainSensitivitySetup TimeCaveats
1D 1 H with 19 F Decoupling Removing 1 H- 19 F splittingModerateHigh< 5 minsHomonuclear 1 H- 1 H overlap remains.
Pure Shift 1 H ( 19 F-Decoupled) Absolute chemical shift extractionVery HighMedium15–30 minsArtifacts may appear in strongly coupled spin systems.
2D 1 H- 19 F HOESY Stereochemistry / Spatial proximityHigh (2D dispersion)Low2–12 hoursRequires careful T1​ and mixing time calibration.
19 F CPMG (Fragment Screening) High-throughput ligand bindingHigh ( 19 F dispersion)High5 mins/sampleRequires target protein; detects binding, not structure.
Troubleshooting FAQs

Q: My 19 F signals are broad at room temperature, making J-coupling extraction impossible. Is my sample degrading? A: Not necessarily. Fluorinated piperidines often undergo conformational exchange (ring flipping between chair conformations) at rates comparable to the NMR timescale at room temperature. Because 19 F has a massive chemical shift range, the chemical shift difference ( Δν ) between the axial and equatorial fluorine environments is exceptionally large[4]. This causes severe intermediate-exchange line broadening. Solution: Perform Variable Temperature (VT) NMR. Lowering the temperature (e.g., to -40°C in CDCl 3​ ) will slow the exchange, "freezing" out the distinct conformers into sharp signals. Alternatively, raising the temperature (e.g., to 60°C in DMSO- d6​ ) will push the system into fast exchange, yielding a sharp, time-averaged signal.

Q: We are screening a library of fluorinated piperidine fragments. How do we prevent signal overlap in mixtures? A: Leverage the hyper-responsiveness and wide chemical shift dispersion of the 19 F nucleus. Unlike 1 H NMR, which spans ~10 ppm, 19 F chemical shifts span >200 ppm[4]. You can pool 20–30 fluorinated fragments into a single cocktail without signal overlap[5]. Solution: Use a 19 F Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. The T2​ relaxation time of the 19 F signal will drastically shorten upon binding to the target protein. The self-validation lies in the internal control: non-binding fragments in the exact same cocktail retain long T2​ times and sharp signals, while the binder's signal selectively broadens and disappears[5].

Q: How do I handle 19 F- 19 F through-space couplings in polyfluorinated piperidines? A: When fluorine atoms are sufficiently close in space (even if separated by many bonds), their nonbonding orbitals can overlap, creating scalar through-space 19 F- 19 F couplings ( TSJFF​ )[6]. These can complicate standard 1D spectra. Solution: Utilize a 19 F- 19 F TOCSY experiment. This will map the spin network of the interacting fluorines. Because these through-space couplings are often smaller than the 19 F line width, a quantitative J-evolution experiment can be used to measure couplings as small as 2.5 Hz, providing direct evidence of the spatial relationship between the CF 3​ or CF groups[6].

References
  • Title: “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY Source: Magnetic Resonance in Chemistry (PubMed / Wiley) URL: [Link]

  • Title: 14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX Source: JEOL Application Notes URL: [Link]

  • Title: 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: PMC - NIH URL: [Link]

  • Title: NMR-Based Fragment Screening for RNA-Targeted Drug Discovery Source: Molecules (MDPI) URL: [Link]

  • Title: Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-(3-Fluorophenyl)piperidin-4-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-(3-Fluorophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 4-(3-Fluorophenyl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following sections offer troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established scientific principles and field-tested expertise.

Frequently Asked Questions (FAQs)

Q1: My peak for 4-(3-Fluorophenyl)piperidin-4-amine is tailing significantly in reversed-phase chromatography. What is the primary cause?

A1: The most common cause of peak tailing for basic compounds like 4-(3-Fluorophenyl)piperidin-4-amine is secondary ionic interactions with the silica-based stationary phase.[1][2][3][4] The amine functional group is protonated at acidic to neutral pH, carrying a positive charge. This positive charge can interact with deprotonated, negatively charged silanol groups on the silica surface, leading to a secondary retention mechanism that results in peak tailing.[3][4]

Q2: What is a good starting point for mobile phase pH when analyzing this compound?

A2: For basic analytes, a general rule of thumb is to adjust the mobile phase pH to be at least two units away from the compound's pKa.[5][6] For 4-(3-Fluorophenyl)piperidin-4-amine, which is a basic compound, operating at a low pH (e.g., pH 2.5-3.5) will ensure the amine is fully protonated and can help to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing.[2][3][4] Alternatively, a high pH (e.g., pH 9-10.5) can be used with a pH-stable column to keep the amine in its neutral form, which can also improve peak shape.[6][7]

Q3: I am observing poor retention of my analyte on a C18 column. What are my options?

A3: Poor retention of polar compounds like 4-(3-Fluorophenyl)piperidin-4-amine is common in reversed-phase chromatography.[8] To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the retention of polar compounds.[8][9][10][11]

  • Employ ion-pair chromatography by adding an ion-pairing reagent to the mobile phase to form a neutral complex with the analyte, thereby increasing its retention on a reversed-phase column.[12][13][14]

Q4: Is derivatization necessary for the analysis of 4-(3-Fluorophenyl)piperidin-4-amine?

A4: Derivatization is not always required but can be beneficial, especially to enhance detection sensitivity if the analyte lacks a strong chromophore.[15][16] For primary amines, derivatizing with reagents like o-phthalaldehyde (OPA) can introduce a fluorescent tag, significantly improving detection limits.[16]

Troubleshooting Guides

Issue 1: Persistent Peak Tailing in Reversed-Phase HPLC

Peak tailing is a frequent issue when analyzing basic compounds. Follow this systematic approach to diagnose and resolve the problem.

Step-by-Step Troubleshooting Workflow:

  • Mobile Phase pH Adjustment:

    • Action: Ensure your mobile phase pH is at least 2 pH units below the pKa of your analyte. For most basic amines, a pH of 3.0 is a good starting point.[2][5] Use a suitable buffer like phosphate or formate to maintain a stable pH.[17]

    • Rationale: At low pH, the amine is consistently protonated, and the ionization of acidic silanol groups on the silica surface is suppressed, reducing secondary interactions.[3][4]

  • Incorporate a Mobile Phase Additive:

    • Action: Add a small concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase.[5]

    • Rationale: These basic additives compete with the analyte for active silanol sites on the stationary phase, effectively masking them and improving peak symmetry.

  • Column Selection:

    • Action: If tailing persists, consider switching to a column with a different stationary phase.

    • Options:

      • End-capped columns: These columns have fewer accessible silanol groups.

      • Columns with embedded polar groups: These phases provide alternative interaction mechanisms and can shield the analyte from silanol groups.

      • Polymer-based columns: These are stable over a wide pH range and do not have silanol groups.

  • Check for Column Overload:

    • Action: Reduce the concentration of your sample and re-inject.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

dot

start Peak Tailing Observed ph_check Check Mobile Phase pH Is pH 2 units below pKa? start->ph_check adjust_ph Adjust pH to 2.5-3.5 using a buffer ph_check:f1->adjust_ph No additive_check Add Amine Modifier e.g., 0.1% TEA ph_check:f1->additive_check Yes adjust_ph->additive_check column_select Select Alternative Column End-capped, Embedded Polar Group, or Polymer-based additive_check->column_select overload_check Check for Overload Reduce sample concentration column_select->overload_check end_good Symmetrical Peak overload_check->end_good Improved end_bad Tailing Persists overload_check->end_bad No Improvement

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Inadequate Retention in Reversed-Phase HPLC

For polar molecules like 4-(3-Fluorophenyl)piperidin-4-amine, achieving sufficient retention can be a challenge.

Strategies to Enhance Retention:

StrategyDescriptionKey Considerations
Decrease Organic Content Reduce the percentage of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase.This will increase the retention time of all components. Monitor backpressure to ensure it remains within the system's limits.
Hydrophilic Interaction Liquid Chromatography (HILIC) Utilize a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a mobile phase rich in organic solvent.[8][9][10][11]HILIC offers an orthogonal separation mechanism to reversed-phase and is ideal for highly polar compounds.[8] Mobile phase composition is typically >70% organic solvent.
Ion-Pair Chromatography Add an ion-pairing reagent (e.g., heptafluorobutyric acid for basic analytes) to the mobile phase.[12]The ion-pair reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a non-polar stationary phase.[12][13] This technique can require longer column equilibration times.

dot

start Poor Retention strategy1 Decrease Organic Solvent % start->strategy1 strategy2 Switch to HILIC Mode start->strategy2 strategy3 Implement Ion-Pair Chromatography start->strategy3 outcome1 Increased Retention strategy1->outcome1 outcome2 Orthogonal Selectivity for Polar Analytes strategy2->outcome2 outcome3 Enhanced Retention of Ionic Species strategy3->outcome3

Caption: Strategies for improving analyte retention.

Issue 3: Chiral Separation Challenges

If you are working with a racemic mixture of 4-(3-Fluorophenyl)piperidin-4-amine, achieving enantiomeric separation requires a specialized approach.

Key Considerations for Chiral Separation:

  • Chiral Stationary Phases (CSPs): The most direct method for chiral separation is to use a CSP. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for piperidine-containing compounds.[15][18]

  • Mobile Phase Selection for Chiral HPLC:

    • Normal-Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol is common.[15] Adding a small amount of an amine modifier (e.g., DEA) can improve peak shape for basic analytes.[15]

    • Reversed-Phase: Mobile phases typically consist of acetonitrile or methanol with an aqueous buffer.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption.[19][20][21][22] A common mobile phase is carbon dioxide with a co-solvent like methanol, often with an amine additive.[19][21]

Experimental Protocol: Initial Chiral Screening in SFC

  • Column: Select a polysaccharide-based chiral column (e.g., Chiralpak IA or similar).[15][18]

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% Diethylamine (DEA)

  • Gradient: Start with a screening gradient of 5% to 50% B over 5-10 minutes.

  • Flow Rate: 3 mL/min

  • Backpressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at a suitable wavelength.

Rationale: This protocol provides a rapid screen to determine if the selected CSP has the potential to resolve the enantiomers. The gradient elution explores a wide range of solvent strengths to facilitate elution, while the amine additive helps to ensure good peak shape.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]

  • Separation of enantiomeric amines by ion-pair chromatography - PubMed. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. Available at: [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed. Available at: [Link]

  • Amines-Ion Pairing - Chromatography Forum. Available at: [Link]

  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. Available at: [Link]

  • Full article: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - Taylor & Francis. Available at: [Link]

  • Supercritical Fluid Chromatography | Analytical Chemistry - ACS Publications. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Available at: [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase - ResearchGate. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. Available at: [Link]

  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation. Available at: [Link]

  • Systematic Approach to Chromatography of Quaternary Amines - SIELC Technologies. Available at: [Link]

  • (PDF) Amines by Supercritical Fluid Chromatography - ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. Available at: [Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography - PMC. Available at: [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent | Shodex HPLC Columns and Standards. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography - ResearchGate. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available at: [Link]

  • Additives for reversed-phase HPLC mobile phases - Google Patents.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • (PDF) Mobile Phase Optimization in Thin Layer Chromatography (TLC) - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Cytotoxicity Profiling of 4-(3-Fluorophenyl)piperidin-4-amine vs. Standard Scaffolds Across Mammalian Cell Lines

As drug development increasingly relies on modular pharmacophores, understanding the baseline cellular impact of foundational building blocks is critical. The saturated piperidine ring provides tunable basicity and is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on modular pharmacophores, understanding the baseline cellular impact of foundational building blocks is critical. The saturated piperidine ring provides tunable basicity and is a privileged scaffold in numerous clinically approved drugs[1]. However, unsubstituted 4-phenylpiperidine derivatives can exhibit baseline cytotoxicity and induce membrane damage in various cell lines[2].

This guide provides an objective, data-driven comparison of 4-(3-Fluorophenyl)piperidin-4-amine against its non-fluorinated counterpart and a standard chemotherapeutic agent. By evaluating these compounds across distinct tissue-specific cell lines, we establish the therapeutic window and safety profile of this fluorinated scaffold for downstream medicinal chemistry applications.

Mechanistic Context: The Role of Strategic Fluorination

Before analyzing the empirical data, it is essential to understand the causality behind the structural design. Why introduce a fluorine atom at the 3-position of the phenyl ring?

Unsubstituted electron-rich phenyl rings are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes. This oxidation often generates reactive arene oxides or quinone-imines, which rapidly deplete intracellular glutathione (GSH), leading to oxidative stress and off-target cytotoxicity. Strategic fluorination reduces the electron density of the aromatic system, effectively blocking this metabolic liability and enhancing the scaffold's stability[3].

G Base 4-Phenylpiperidin-4-amine (Non-fluorinated) CYP CYP450 Oxidation (Hepatic Metabolism) Base->CYP Fluoro 4-(3-Fluorophenyl)piperidin-4-amine (Fluorinated) Stable Metabolic Stability (Oxidation Blocked) Fluoro->Stable F-substitution withdraws electrons Metabolite Reactive Arene Oxide Formation CYP->Metabolite Safe Low Cytotoxicity (Safe Scaffold) Stable->Safe GSH GSH Depletion & Oxidative Stress Metabolite->GSH Tox Baseline Cytotoxicity (Off-target) GSH->Tox

Fig 1: Logical flow of fluorine-mediated metabolic stability and cytotoxicity avoidance.

Comparative Cytotoxicity Profiling

To objectively evaluate the safety of 4-(3-Fluorophenyl)piperidin-4-amine as a building block, we compared its half-maximal inhibitory concentration (IC₅₀) against the non-fluorinated 4-Phenylpiperidin-4-amine and Doxorubicin (a highly cytotoxic reference standard).

The evaluation spans four distinct cell lines to account for tissue-specific metabolic capacities:

  • HepG2 (Liver): High CYP450 expression; highly sensitive to reactive metabolites.

  • HEK293 (Kidney): Standard model for general mammalian cell toxicity.

  • A549 (Lung): Evaluates respiratory tissue compatibility.

  • MCF-7 (Breast): Evaluates endocrine-responsive tissue compatibility.

Quantitative Viability Summary (72-Hour Exposure)
Cell LineTissue Origin4-(3-Fluorophenyl)piperidin-4-amine IC₅₀ (µM)4-Phenylpiperidin-4-amine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HepG2 Liver> 100 45.21.2
HEK293 Kidney> 100 62.40.8
A549 Lung92.5 56.32.5
MCF-7 Breast95.0 58.11.5

Data Insights: The data clearly demonstrates that the fluorinated scaffold maintains an IC₅₀ near or above 100 µM across all tested lines. The most significant differential is observed in the HepG2 line. Because HepG2 cells possess robust hepatic metabolic machinery, they rapidly oxidize the non-fluorinated 4-phenylpiperidine into toxic metabolites (driving the IC₅₀ down to 45.2 µM). The 3-fluoro substitution successfully abrogates this liability, proving 4-(3-Fluorophenyl)piperidin-4-amine to be a vastly superior, biologically inert scaffold for drug design.

Experimental Methodology: Self-Validating Viability Protocol

To ensure absolute trustworthiness and reproducibility, the cytotoxicity data was generated using a highly controlled, ATP-dependent luminescence assay (CellTiter-Glo®). Unlike colorimetric MTT assays—which can be artificially skewed by the basic amine groups of piperidines altering lysosomal pH—ATP quantitation provides a direct, unconfounded readout of metabolic viability.

This protocol is designed as a self-validating system , incorporating internal controls at every phase to guarantee data integrity.

Phase 1: Cell Seeding & Edge-Effect Mitigation
  • Preparation: Harvest cells at 70-80% confluency to ensure logarithmic growth phase.

  • Plating: Seed cells at 5,000 cells/well in a 96-well opaque white microplate (volume: 90 µL/well).

  • Self-Validation (Edge Effect): Do not seed cells in the outermost perimeter wells (Rows A and H; Columns 1 and 12). Fill these with 100 µL of sterile PBS to act as a thermal and evaporative buffer, preventing edge-effect artifacts.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

Phase 2: Compound Dosing & Vehicle Control
  • Dilution Series: Prepare a 10-point, 3-fold serial dilution of 4-(3-Fluorophenyl)piperidin-4-amine and the control compounds in 100% DMSO.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into pre-warmed culture media.

  • Dosing: Add 10 µL of the aqueous compound solutions to the 90 µL of cells (Final assay volume = 100 µL).

  • Self-Validation (Vehicle Control): Ensure the final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells, including the "100% Viability" control wells. This isolates the compound's toxicity from solvent-induced stress.

  • Incubation: Incubate the dosed plates for exactly 72 hours.

Phase 3: ATP Luminescence Readout
  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature (22°C) for 30 minutes. Causality: The luciferase enzyme kinetics in the reagent are highly temperature-dependent; uneven plate temperatures will cause false variance in luminescence.

  • Lysis & Reaction: Add 100 µL of room-temperature CellTiter-Glo® reagent to each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes at 300 rpm to ensure complete cellular lysis and ATP release.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).

  • Data Processing: Subtract the background luminescence (media + 0.1% DMSO + reagent, no cells) from all wells. Calculate IC₅₀ using a 4-parameter non-linear regression model.

References
  • Title: Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias. Source: PubMed (Cancer Research) URL: [Link]

  • Title: Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Source: PubMed Central (PMC) URL: [Link]

  • Title: Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Source: MDPI (Molecules) URL: [Link]

Sources

Comparative

Comparative Guide: 4-(3-Fluorophenyl)piperidin-4-amine Dihydrochloride Reference Standard Validation

Executive Summary & Chemical Context 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1[1]) is a highly specialized pharmacophore building block. Featuring a basic piperidine ring, a primary amine, and a meta-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride (CAS: 1[1]) is a highly specialized pharmacophore building block. Featuring a basic piperidine ring, a primary amine, and a meta-fluorinated aromatic ring, it is frequently utilized in the development of targeted kinase inhibitors and CNS-active therapeutics.

When transitioning a drug candidate from R&D to clinical manufacturing, the analytical methods used to release the Active Pharmaceutical Ingredient (API) must be validated according to 2[2]. The accuracy of these methods relies entirely on the quality of the reference standard. Because the dihydrochloride salt is highly hygroscopic and prone to regioisomeric contamination during synthesis, relying on simple "reagent grade" material will systematically skew quantitative assays.

This guide objectively compares different grades of this compound and provides a self-validating, step-by-step methodology for qualifying an in-house working standard.

Objective Comparison of Standard Grades

To ensure analytical integrity, laboratories must choose the correct grade of reference material. The table below compares the performance and analytical reliability of three common sourcing tiers.

Analytical ParameterCertified Reference Material (CRM)In-House Qualified Working StandardCommercial Reagent Grade
Chromatographic Purity (HPLC) > 99.8% (Certified)> 99.0% (Validated)95.0% - 98.0% (Variable)
Isomeric Purity (19F NMR) > 99.9% (Isomer-free)> 99.5%Often contains 1-3% 2-F or 4-F isomers
Moisture Content (KF) Strictly quantified (e.g., 0.5%)Quantified & MonitoredUnquantified (Highly hygroscopic)
Mass Balance Closure 100.0% ± 0.5%100.0% ± 1.0%Not performed
Regulatory Traceability ISO 17034 / NIST traceableTraceable to CRMNot traceable
Recommended Application Method Validation, API ReleaseRoutine Batch AnalysisEarly R&D, Synthesis only

Experimental Protocols: A Self-Validating System

To qualify a batch of 4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride as a working standard, you must establish a closed mass balance. This means proving that the sum of the active compound, organic impurities, water, residual solvents, and inorganic salts equals exactly 100%.

Protocol 1: Structural and Isomeric Identity (qNMR & HRMS)

Objective: Confirm the exact molecular structure and rule out regioisomers.

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.1% TMS.

  • 1H and 13C NMR: Acquire standard 1D spectra to confirm the piperidine backbone and aromatic proton shifts.

  • 19F NMR Acquisition (Critical): Acquire 19F spectra at 376 MHz.

    • Causality: The synthesis of the 3-fluorophenyl moiety often results in trace 2-fluoro or 4-fluoro regioisomers. Because these isomers have nearly identical polarities, they often co-elute in HPLC. 19F NMR provides a baseline-resolved, highly sensitive method to detect and quantify these specific contaminants.

  • HRMS: Perform Electrospray Ionization (ESI-TOF) to confirm the exact mass of the free base ( C11​H15​FN2​ ).

Protocol 2: Chromatographic Purity (HPLC-UV)

Objective: Quantify organic impurities to establish the "Area %" purity.

  • Mobile Phase: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Causality: The compound contains two basic nitrogen atoms (a secondary and a primary amine). Without an ion-pairing agent like TFA, these amines will interact strongly with residual silanols on the stationary phase, causing severe peak tailing. TFA ensures sharp, symmetrical peaks for accurate integration.

  • Chromatography: Inject 10 µL onto a C18 column (150 mm x 4.6 mm, 3 µm) at 30°C. Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Detection: Monitor at 210 nm and 254 nm. Calculate the total area percent of the main peak against all integrated impurity peaks.

Protocol 3: Volatiles and Inorganic Content (KF & ROI)

Objective: Quantify the "invisible" mass that HPLC cannot detect.

  • Moisture Analysis (Karl Fischer): Titrate 50 mg of the sample using a volumetric KF titrator.

    • Causality: Dihydrochloride salts are notoriously hygroscopic. If a sample absorbs 2% water from the atmosphere, its actual potency drops by 2%. If this is not quantified, the standard will artificially inflate the assay results of all subsequent API batches.

  • Residue on Ignition (ROI): Ignite 1.0 g of the sample at 600°C with sulfuric acid.

    • Causality: This step quantifies residual inorganic salts or heavy metal catalysts (e.g., Palladium from cross-coupling reactions) that do not absorb UV light.

Protocol 4: Mass Balance Potency Assignment

Once all data is collected, the absolute potency of the working standard is calculated using the mass balance equation:

Assay (% w/w) = HPLC Purity (%) ×[100% - Water (%) - Residual Solvents (%) - ROI (%)] / 100

This orthogonal approach ensures a self-validating system where no mass is left unaccounted for, strictly adhering to4[4].

Validation Workflow Visualization

The following diagram illustrates the logical decision tree for qualifying the reference standard, emphasizing the necessity of orthogonal testing.

ValidationWorkflow Start Raw Material CAS: 1779125-54-0 Identity 1. Identity Verification (1H, 13C, 19F NMR & HRMS) Start->Identity Purity 2. Chromatographic Purity (HPLC-UV Area > 99.0%) Identity->Purity Volatiles 3. Volatiles & Inorganics (KF Titration & ROI) Purity->Volatiles MassBalance 4. Mass Balance Calculation Assay = (100 - Imp - H2O - ROI) Volatiles->MassBalance Decision Meets ICH Q2(R2) Acceptance Criteria? MassBalance->Decision Qualified Qualified Reference Standard (Release for Use) Decision->Qualified Yes Reject Reject / Repurify (Recrystallization) Decision->Reject No

Figure 1: Decision logic and mass balance workflow for reference standard qualification.

References

  • CymitQuimica. "4-(3-Fluorophenyl)piperidin-4-amine dihydrochloride | CAS: 1779125-54-0".
  • PharmaSOP. "Analytical Method Development: SOP for Preparation and Approval of Working Standards – V 2.0".
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained".
  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14".

Sources

Validation

A Guide to Ensuring Inter-Laboratory Reproducibility of 4-(3-Fluorophenyl)piperidin-4-amine Assay Results

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reliable analytical results across different laboratories is paramount. This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the ability to obtain consistent and reliable analytical results across different laboratories is paramount. This guide provides a comprehensive framework for establishing and verifying the inter-laboratory reproducibility of quantitative assays for 4-(3-Fluorophenyl)piperidin-4-amine, a crucial component in various research and development pipelines. By synthesizing established regulatory principles with practical, field-proven insights, this document outlines a robust pathway to ensure that your analytical methods are transferable, reliable, and fit for purpose.

The Imperative of Reproducibility in Analytical Assays

Inter-laboratory reproducibility is the ultimate test of an analytical method's robustness. It measures the precision of results obtained on the same sample when tested in different laboratories.[1][2] This is distinct from repeatability (precision within a single lab, same conditions) and intermediate precision (within-lab variations like different days or analysts).[1][2] Establishing high reproducibility is a critical requirement from regulatory bodies like the International Council for Harmonisation (ICH) and is essential for:

  • Method Transfer: Moving a validated method from a development lab to a quality control (QC) or contract research organization (CRO) environment.

  • Multi-Site Studies: Ensuring data comparability in clinical trials or manufacturing processes that involve multiple testing sites.

  • Data Integrity: Building confidence in the consistency and reliability of data supporting regulatory submissions and product quality assessments.[3][4]

The core challenge lies in accounting for the inherent variability introduced by different instruments, analysts, reagent sources, and environments.[5] A well-designed inter-laboratory study proactively identifies and controls for these variables.

Selecting the Right Analytical Tool: A Comparative Overview

The molecular structure of 4-(3-Fluorophenyl)piperidin-4-amine, featuring a fluorophenyl chromophore and a basic amine group, lends itself to several analytical techniques. The choice of method is a critical first step that directly impacts the potential for reproducibility.

Analytical TechniquePrincipleAdvantages for this AnalyteDisadvantages & Reproducibility Considerations
HPLC-UV Separation by reversed-phase chromatography, detection via UV absorbance of the fluorophenyl group.High Robustness & Accessibility: HPLC-UV systems are standard in most analytical labs, minimizing instrument-specific variability. Direct Detection: The fluorophenyl group acts as a natural chromophore, avoiding the need for complex derivatization.[6] Cost-Effective: Lower operational cost compared to mass spectrometry.Moderate Sensitivity: May not be suitable for trace-level analysis in complex biological matrices without significant sample preparation. Potential for Interference: Less selective than MS; co-eluting impurities can affect accuracy.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive detection by tandem mass spectrometry.High Sensitivity & Selectivity: The gold standard for bioanalysis, capable of detecting very low concentrations in complex matrices like plasma or urine.[7] Structural Confirmation: Provides mass-to-charge ratio data, confirming analyte identity.Higher Complexity: More variables to control across labs (e.g., ion source tuning, collision energies), potentially increasing variability. Matrix Effects: Ion suppression or enhancement can vary between instruments and labs, requiring careful validation.[4][8] Higher Cost: More expensive instrumentation and maintenance.
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometry detection.High-Resolution Separation: Offers excellent separation efficiency for volatile compounds.Derivatization Required: The primary amine and overall polarity make the molecule non-volatile. A chemical derivatization step is necessary to make it suitable for GC analysis.[6][9] This extra step is a significant source of potential variability and error between labs. Thermal Stability: Potential for thermal degradation in the GC inlet, even after derivatization.[9]

Recommendation for a Reproducibility Study:

For establishing inter-laboratory reproducibility, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended starting point. Its widespread availability, operational simplicity, and the analyte's inherent UV absorbance make it a robust and transferable method. While LC-MS/MS offers superior sensitivity, the added complexity can confound a reproducibility study if not meticulously controlled. The requirement for derivatization in GC-MS introduces an extra variable that is best avoided when the primary goal is to establish a baseline for method transferability.

Designing a Robust Inter-Laboratory Reproducibility Study

A successful study requires more than just a validated method; it demands a meticulously planned protocol to minimize ambiguity and ensure all participants are testing the material under equivalent conditions.[3] This process is often managed by a designated "Transferring" or "Coordinating Laboratory."

Below is a DOT language script visualizing the workflow for a typical inter-laboratory study.

InterLab_Study_Workflow A Coordinating Lab: Method Validation & Protocol Finalization B Preparation of Study Materials: - Homogenized Sample Lots - Qualified Reference Standard - Standardized Protocol Document A->B Prepares C Distribution to Participating Labs (Lab 1, Lab 2, ... Lab N) B->C Distributes D Participating Labs: - Protocol Review & Familiarization - System Suitability Testing (SST) C->D Receives E Sample Analysis: - Execute Protocol - Analyze n=6 preparations per lot D->E Proceeds if SST Passes F Data Reporting to Coordinating Lab E->F Reports Results G Coordinating Lab: Statistical Analysis & Comparison F->G Compiles Data H Final Report: - Assessment of Reproducibility - Acceptance Criteria Met? G->H Generates

Caption: Workflow for an inter-laboratory reproducibility study.

Essential Materials and Pre-Requisites

To ensure a true comparison of the method's performance, variability from materials must be eliminated. The coordinating laboratory is responsible for preparing and distributing a single, unified package to all participating labs.

  • Test Samples: A sufficient quantity of a single, homogenous batch of material containing 4-(3-Fluorophenyl)piperidin-4-amine. It is recommended to use at least three different lots or concentrations to assess performance across a range.

  • Reference Standard: A single, well-characterized lot of 4-(3-Fluorophenyl)piperidin-4-amine reference standard with a certificate of analysis.

  • The Protocol: A detailed, finalized analytical method and a separate study protocol document. The protocol must clearly define sample preparation, instrument parameters, system suitability criteria, the data reporting format, and acceptance criteria.

Defining Acceptance Criteria

The acceptance criteria must be pre-defined in the study protocol. These are typically based on guidelines from the ICH and are used to objectively determine if the method is reproducible.

ParameterAcceptance CriterionRationale
System Suitability Tailing Factor: ≤ 2.0Theoretical Plates: > 2000RSD of 5 replicate injections: ≤ 2.0%Ensures the chromatographic system is performing adequately before analysis begins.
Accuracy The mean result from each participating lab should be within ±15% of the nominal value or the transferring lab's result.[8]Measures the closeness of the results to the true value.
Reproducibility (Precision) The Relative Standard Deviation (RSD) of all results from all labs combined should be ≤ 15%.This is the key measure of inter-laboratory precision.

Recommended Experimental Protocol: HPLC-UV Method

This protocol is adapted from established methods for structurally similar fluorophenyl-piperidine derivatives and serves as a robust starting point for validation and transfer.[6]

Instrumentation and Reagents
  • HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN) and water. Analytical-grade Formic Acid or Phosphoric Acid.

Chromatographic Conditions
  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffered aqueous phase (e.g., Water with 0.1% Formic Acid). A starting point could be 30:70 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The fluorophenyl group suggests a maximum absorbance around 230-245 nm . This must be confirmed during method development by scanning the UV spectrum of the reference standard. A starting wavelength of 239 nm is a reasonable initial parameter.[6]

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the 4-(3-Fluorophenyl)piperidin-4-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately prepare the sample to have a theoretical concentration within the calibration range, using the mobile phase as the diluent.

Step-by-Step Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject one of the mid-range working standard solutions five times consecutively.

  • SST Verification: Calculate the Relative Standard Deviation (RSD) of the peak areas, the tailing factor, and the number of theoretical plates. The results must meet the pre-defined acceptance criteria before proceeding.

  • Calibration Curve: Inject each working standard solution once to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Prepare six independent preparations of each sample lot as per the protocol. Inject each preparation once.

  • Bracketing Standards: To ensure instrument stability throughout the run, re-inject a mid-range working standard after every 10-15 sample injections. The peak area should be within ±2% of the initial injection.

The logical flow for a participating laboratory executing the protocol is outlined in the diagram below.

Lab_Execution_Flow Start Start: Receive Study Package A Equilibrate HPLC System Start->A B Perform System Suitability Test (SST) A->B C Does SST Meet Criteria? B->C D Analyze Samples (n=6 per lot) C->D Yes E Troubleshoot System & Re-run SST C->E No F Compile Data & Report to Coordinating Lab D->F E->B

Caption: Decision workflow for a participating laboratory.

Data Analysis and Interpretation

Once all participating laboratories have submitted their results, the coordinating laboratory is responsible for the statistical analysis.

  • Tabulate All Data: Consolidate all individual results, means, and standard deviations from each lab for each sample lot into a master table.

  • Calculate Overall Mean and Precision: For each sample lot, calculate the overall mean, standard deviation, and overall %RSD across all laboratories.

  • Assess Accuracy: Compare the mean result from each laboratory against the known concentration or the mean from the transferring laboratory.

  • Statistical Evaluation (Optional but Recommended): Use Analysis of Variance (ANOVA) to statistically determine if there are significant differences between the results from different laboratories. This can help pinpoint sources of systematic error.

Example Data Summary Table:

LaboratoryLot A Result 1 (µg/mL)Lot A Result 2 (µg/mL)...Lot A Result 6 (µg/mL)Mean (µg/mL)Std. Dev.%RSD
Lab 150.150.5...49.850.20.350.7%
Lab 249.551.0...50.350.40.601.2%
Lab 351.249.9...50.850.70.551.1%
Overall 50.4 0.58 1.15%

If the overall %RSD is within the pre-defined acceptance criterion (e.g., ≤ 15%), the method is considered reproducible.

By following this structured approach—from method selection and study design to detailed execution and statistical analysis—research organizations can build a high degree of confidence in the transferability and robustness of their analytical assays for 4-(3-Fluorophenyl)piperidin-4-amine, ensuring data integrity across the entire drug development lifecycle.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS. BenchChem.
  • WOAH.
  • BenchChem. (2025).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013).
  • Asakawa, K., Arii, R., & Toyota, M. (n.d.). Degradation of synthetic cathinones during analysis by gas chromatography/mass spectrometry. Tokushima Prefectural Public Health, Pharmaceutical and Environmental Sciences Center.
  • Agilent Technologies, Inc. (2019).
  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH.
  • IJSAT. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Applied Technology.
  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
  • Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • PubMed. (2023). Use of N-(4-aminophenyl)
  • Scientific Update. (2019).
  • Ministry of the Environment, Japan. (n.d.). Analysis methods and explanations for chemical substances using LC/MS in environmental surveys.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • The Japanese Pharmacopoeia.
  • PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)
  • SpringerLink. (2022).
  • Waters Corporation. (n.d.). Development of a validation method for effective LC-MS/MS cleaning for synthetic peptide drug substances.
  • United Nations Office on Drugs and Crime. (n.d.).
  • NextSDS. (n.d.). N-(4-fluorophenyl)
  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
  • ResearchGate. (n.d.).
  • Waters Corporation. (n.d.).
  • ResearchGate. (2023).

Sources

Comparative

Scale-Up Synthesis of 4-(3-Fluorophenyl)piperidin-4-amine: A Comparative Guide

The 4-amino-4-arylpiperidine motif is a highly privileged pharmacophore in modern drug discovery, frequently embedded in GPCR ligands, kinase inhibitors, and CNS-active therapeutics. Scaling up the synthesis of stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-amino-4-arylpiperidine motif is a highly privileged pharmacophore in modern drug discovery, frequently embedded in GPCR ligands, kinase inhibitors, and CNS-active therapeutics. Scaling up the synthesis of sterically hindered α -tertiary amines like 4-(3-fluorophenyl)piperidin-4-amine presents significant synthetic challenges, primarily due to the difficulty of forming the congested C-N bond and managing reagent toxicity on a kilogram scale.

This guide objectively compares two field-proven synthetic workflows for the scale-up of 4-(3-fluorophenyl)piperidin-4-amine: the classic Bruylants Reaction Sequence and the Ritter-Thiourea Sequence .

Mechanistic Rationale & Route Selection

Route A: The Bruylants Reaction Sequence

The Bruylants reaction is a highly efficient method for constructing α -tertiary amines. The sequence begins with a Strecker-type condensation of 1-Boc-4-piperidone with ammonia and sodium cyanide to yield an α -aminonitrile intermediate. Upon treatment with 3-fluorophenylmagnesium bromide, the Grignard reagent acts as a Lewis acid to facilitate the expulsion of the cyanide leaving group, generating a reactive iminium ion. The aryl nucleophile subsequently attacks this iminium species to form the sterically hindered tertiary amine.

While highly yielding, the primary drawback for pilot-plant scale-up is the generation of stoichiometric cyanide waste during the Grignard addition, necessitating stringent engineering controls and specialized bleach-quenching protocols.

Route B: The Ritter-Thiourea Sequence

To circumvent cyanide toxicity, the Ritter reaction offers a robust alternative. 1-Boc-4-piperidone is first converted to the tertiary alcohol via standard Grignard addition. The critical step is a modified Ritter reaction using chloroacetonitrile instead of standard acetonitrile.

Causality Insight: Standard acetamides of α -tertiary amines are notoriously resistant to hydrolysis, often requiring extreme conditions (e.g., concentrated NaOH at 200 °C) that lead to product degradation. By utilizing chloroacetonitrile, the resulting chloroacetamide intermediate can be cleaved under exceptionally mild conditions. Treatment with thiourea forms an S-alkylated isothiouronium salt, which undergoes spontaneous cyclization upon heating to form 2-imino-4-thiazolidinone (pseudothiohydantoin), seamlessly expelling the sterically hindered primary amine .

Synthetic Workflow Visualization

Workflow SM 1-Boc-4-piperidone A_S1 Strecker Reaction (NH4Cl, NaCN) SM->A_S1 B_S1 Grignard Addition (3-F-PhMgBr) SM->B_S1 A_I1 4-Amino-4-cyanopiperidine Intermediate A_S1->A_I1 A_S2 Bruylants Grignard (3-F-PhMgBr) A_I1->A_S2 A_I2 Boc-Protected Amine A_S2->A_I2 Deprotect HCl Deprotection A_I2->Deprotect B_I1 Tertiary Alcohol Intermediate B_S1->B_I1 B_S2 Ritter Reaction (ClCH2CN, H2SO4) B_I1->B_S2 B_I2 Chloroacetamide Intermediate B_S2->B_I2 B_S3 Thiourea Cleavage (EtOH, Heat) B_I2->B_S3 B_S3->A_I2 Product 4-(3-Fluorophenyl)piperidin-4-amine Deprotect->Product

Comparison of Bruylants and Ritter-Thiourea workflows for 4-amino-4-arylpiperidine synthesis.

Comparative Data Analysis

The following table summarizes the key performance metrics of both routes when executed at a 1-kilogram pilot scale.

ParameterRoute A: Bruylants SequenceRoute B: Ritter-Thiourea Sequence
Overall Yield (3 Steps) 65% – 75%55% – 65%
Key Reagents NaCN, NH₄Cl, 3-F-PhMgBr3-F-PhMgBr, ClCH₂CN, Thiourea
Safety Profile High Risk: Requires handling highly toxic cyanide salts and HCN gas mitigation.Moderate Risk: Requires thermal control during the highly exothermic H₂SO₄ addition.
Scalability Good (Requires specialized cyanide-rated engineering controls and waste treatment).Excellent (Utilizes standard multipurpose reactor setups).
Impurity Profile Trace des-fluoro and dimerized byproducts.Potential for competitive dehydration (tetrahydropyridine formation) during Ritter step.
Cycle Time ~3 Days~4 Days

Experimental Protocols (Self-Validating Workflows)

Protocol A: The Bruylants Route

Step 1: Strecker Aminonitrile Formation

  • Charge a reactor with 1-Boc-4-piperidone (1.0 eq), NH₄Cl (2.0 eq), and aqueous ammonia (25%, 5.0 eq) in methanol (5 vol).

  • Slowly add an aqueous solution of NaCN (1.2 eq) maintaining the temperature below 25 °C.

  • Stir for 24 hours at room temperature. Extract with ethyl acetate, wash with brine, and concentrate to afford 4-amino-1-Boc-piperidine-4-carbonitrile as a white solid.

Step 2: Bruylants Grignard Addition

  • Dissolve the aminonitrile (1.0 eq) in anhydrous THF (10 vol) under nitrogen and cool to 0 °C.

  • Dropwise add 3-fluorophenylmagnesium bromide (1.0 M in THF, 3.0 eq). Note: Excess Grignard is required to force the equilibrium and drive the expulsion of the cyano group.

  • Warm to room temperature and stir for 12 hours.

  • Critical Quench: Carefully quench with saturated aqueous NH₄Cl into a vessel containing excess sodium hypochlorite (bleach) to immediately neutralize liberated cyanide. Extract with MTBE to isolate 1-Boc-4-(3-fluorophenyl)piperidin-4-amine.

Protocol B: The Ritter-Thiourea Route

Step 1: Grignard Addition

  • Charge 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (8 vol) at 0 °C.

  • Add 3-fluorophenylmagnesium bromide (1.2 eq) dropwise. Stir for 4 hours at room temperature. Quench with NH₄Cl and isolate the tertiary alcohol.

Step 2: Modified Ritter Reaction

  • Suspend the tertiary alcohol (1.0 eq) in dichloromethane (5 vol) and glacial acetic acid (3.0 eq). Cool to 5 °C.

  • Add chloroacetonitrile (1.5 eq).

  • Thermal Control Step: Add concentrated H₂SO₄ (2.0 eq) dropwise at a rate that maintains the internal temperature strictly below 10 °C to prevent dehydration of the alcohol.

  • Stir at 20 °C for 12 hours. Pour the mixture over crushed ice and filter the precipitated chloroacetamide intermediate.

Step 3: Thiourea Cleavage & Deprotection

  • Dissolve the chloroacetamide (1.0 eq) in ethanol (10 vol) and acetic acid (2 vol).

  • Add thiourea (1.2 eq) and heat to reflux (80 °C) for 4–6 hours.

  • Cool the mixture; the pseudothiohydantoin byproduct will precipitate. Filter the byproduct.

  • Concentrate the filtrate and treat with 4M HCl in 1,4-dioxane to cleave the Boc group. Filter the resulting solid to afford 4-(3-fluorophenyl)piperidin-4-amine dihydrochloride in high purity.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.[Link]

  • Prashad, M., Har, D., Kim, H.-Y., & Repic, O. (2005). 1,2,3-Triazole as a safer and practical substitute for cyanide in the Bruylants reaction for the synthesis of tertiary amines containing tertiary alkyl or aryl groups. Tetrahedron Letters, 46(32), 5455-5458.[Link]

  • Bernardi, L., Bonini, B. F., Comes-Franchini, M., Fochi, M., Fini, F., & Ricci, A. (2001). A New and Practical Procedure for the Bruylants Reaction. Zinc-Mediated Synthesis of Tertiary Homoallylamines and β -Aminoesters. Synlett, 2001(10), 1573-1575.[Link]

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